GRL018-21
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C30H25FN4O5 |
|---|---|
分子量 |
540.5 g/mol |
IUPAC 名称 |
(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide |
InChI |
InChI=1S/C30H25FN4O5/c1-15-24(32-17(3)26(15)35-30(39)27(36)25-5-4-12-40-25)14-22-21-13-19(8-11-23(21)34-29(22)38)28(37)33-16(2)18-6-9-20(31)10-7-18/h4-14,16,32H,1-3H3,(H,33,37)(H,34,38)(H,35,39)/b22-14-/t16-/m1/s1 |
InChI 键 |
XZQGQUXPVUGRQK-LRSOKBAUSA-N |
手性 SMILES |
CC1=C(NC(=C1NC(=O)C(=O)C2=CC=CO2)C)/C=C\3/C4=C(C=CC(=C4)C(=O)N[C@H](C)C5=CC=C(C=C5)F)NC3=O |
规范 SMILES |
CC1=C(NC(=C1NC(=O)C(=O)C2=CC=CO2)C)C=C3C4=C(C=CC(=C4)C(=O)NC(C)C5=CC=C(C=C5)F)NC3=O |
产品来源 |
United States |
Foundational & Exploratory
GRL018-21: A Selective GRK5 Inhibitor for Research and Drug Discovery
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
G protein-coupled receptor kinase 5 (GRK5) has emerged as a significant therapeutic target for a range of human diseases, including heart failure, cardiac hypertrophy, and various cancers. Its role extends from the canonical desensitization of G protein-coupled receptors (GPCRs) at the cell membrane to non-canonical functions within the nucleus, where it can modulate gene transcription associated with pathological states. The development of selective inhibitors for GRK5 is crucial for dissecting its specific physiological and pathological roles and for advancing novel therapeutic strategies. GRL018-21 is a recently developed, potent, and highly selective, non-covalent inhibitor of GRK5. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the signaling pathways in which GRK5 is involved.
Introduction to GRK5 and this compound
G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of GPCR signaling. Upon agonist binding to a GPCR, GRKs are recruited to the activated receptor and phosphorylate serine and threonine residues in its intracellular loops and C-terminal tail. This phosphorylation event promotes the binding of arrestin proteins, which sterically hinder further G protein coupling, leading to desensitization of the receptor and its subsequent internalization.
GRK5, a member of the GRK4 subfamily, is ubiquitously expressed, with particularly high levels in the heart, lung, and placenta. Beyond its canonical role in GPCR desensitization, GRK5 possesses a nuclear localization sequence that allows it to translocate to the nucleus in response to certain stimuli. In the nucleus, GRK5 can phosphorylate non-GPCR substrates, such as histone deacetylase 5 (HDAC5), thereby influencing gene transcription programs associated with cardiac hypertrophy.[1] This dual functionality of GRK5 in both membrane-associated and nuclear signaling pathways makes it a compelling target for therapeutic intervention.
This compound is a novel, potent, and highly selective small-molecule inhibitor of GRK5.[2][3] It was developed from a sunitinib-derived pyrrole-indolinone scaffold and exhibits a non-covalent mechanism of action.[4] Structural studies have revealed that this compound interacts with a key cysteine residue (Cys474) in the active site of GRK5, a feature that contributes to its high selectivity over other kinases, including the closely related GRK2.[1][4]
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound, detailing its inhibitory potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against GRK5
| Parameter | Value | Species/Form | Notes |
| IC50 | 10 nM | Not specified | Highly potent inhibitor of GRK5.[2][3] |
| IC50 | 48 nM | Human GRK5 (wild-type) | Dose-dependent inhibition.[4] |
| IC50 | 56 nM | Bovine GRK5 (wild-type) | Similar potency against bovine ortholog.[4] |
| IC50 | 160 nM | Bovine GRK5 (C474S mutant) | Reduced potency against the C474S mutant, highlighting the importance of this residue for binding.[4] |
Table 2: Kinase Selectivity of this compound
| Kinase | Selectivity Fold (over GRK5) | Notes |
| GRK2 | >100,000-fold | Demonstrates exceptional selectivity against the closely related GRK2.[1] |
Note: A comprehensive kinase selectivity panel profiling this compound against a broad range of kinases is not publicly available at this time.
Table 3: Kinetic Parameters of this compound
| Parameter | Value | Notes |
| KI | 0.7 µM | Represents the equilibrium dissociation constant of the inhibitor-enzyme complex.[4] |
| k_inact_ | 6.9 min⁻¹ | Represents the maximal rate of inactivation.[4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound and other GRK5 inhibitors. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro GRK5 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the IC50 value of a GRK5 inhibitor using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human GRK5 enzyme
-
GRK5 substrate (e.g., casein or a specific peptide substrate)
-
ATP
-
This compound or other test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of inhibitor solution (or DMSO for control).
-
2 µL of GRK5 enzyme solution.
-
2 µL of a mixture containing the substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Hypertrophy Assay in Cardiomyocytes
This protocol describes a method to assess the anti-hypertrophic effects of a GRK5 inhibitor in a cellular model.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or other suitable cardiomyocyte cell line
-
Cell culture medium and supplements
-
Angiotensin II (Ang II) or other hypertrophic agonist
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Primary antibody against a sarcomeric protein (e.g., α-actinin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and imaging software
Procedure:
-
Cell Culture and Treatment: Plate cardiomyocytes and allow them to adhere. Induce quiescence by serum starvation for 24 hours. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Hypertrophic Stimulation: Stimulate the cells with a hypertrophic agonist (e.g., 1 µM Ang II) for 24-48 hours. Include appropriate vehicle controls.
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate with the primary antibody against α-actinin.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the cell surface area of individual cardiomyocytes using imaging software. A statistically significant reduction in cell surface area in the this compound treated, Ang II-stimulated cells compared to the Ang II-only treated cells indicates an anti-hypertrophic effect.
X-ray Crystallography of GRK5 in Complex with an Inhibitor
This protocol provides a general workflow for determining the crystal structure of GRK5 bound to an inhibitor.
Materials:
-
Purified, homogenous GRK5 protein (a catalytically inactive mutant such as GRK5_D311N may be used to prevent hyperphosphorylation)
-
This compound or other inhibitor
-
Crystallization screens and reagents
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron source is recommended)
Procedure:
-
Protein-Inhibitor Complex Formation: Incubate the purified GRK5 protein with a molar excess of the inhibitor.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop). This involves mixing the protein-inhibitor complex with a variety of precipitant solutions.
-
Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, pH, and other additives to obtain diffraction-quality crystals.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.
-
Structure Determination and Refinement: Process the diffraction data and determine the three-dimensional structure of the GRK5-inhibitor complex using molecular replacement and subsequent model building and refinement software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving GRK5 and a typical experimental workflow for characterizing a selective GRK5 inhibitor like this compound.
GRK5 Signaling Pathways
Caption: Overview of GRK5 signaling pathways.
Experimental Workflow for this compound Characterization
Caption: Workflow for this compound characterization.
Conclusion
This compound represents a significant advancement in the development of selective probes for studying the multifaceted roles of GRK5. Its high potency and exceptional selectivity over GRK2 make it an invaluable tool for researchers in cardiovascular disease, oncology, and other fields where GRK5 signaling is implicated. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in laboratory settings and to support ongoing efforts in the discovery and development of novel GRK5-targeted therapeutics. Further characterization, including comprehensive kinome profiling and evaluation in a broader range of cellular and in vivo models, will continue to elucidate the full potential of this promising inhibitor.
References
- 1. Covalent fragment mapping of KRasG12C revealed novel chemotypes with in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unime.it [iris.unime.it]
- 3. Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
GRL018-21: A Comprehensive Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
GRL018-21 is a novel, potent, and highly selective small molecule inhibitor of G protein-coupled receptor kinase 5 (GRK5). This document provides a detailed overview of the biological activity, target profile, and underlying mechanisms of action of this compound. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of its signaling pathway and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting GRK5 with this compound.
Introduction
G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Specifically, GRKs phosphorylate activated GPCRs, leading to the recruitment of arrestin proteins, which desensitize the receptor and attenuate downstream signaling. Among the GRK family, GRK5 has emerged as a significant therapeutic target due to its involvement in various pathological processes, including heart failure, cardiac hypertrophy, and certain cancers.
This compound has been identified as a leading inhibitor of GRK5, demonstrating exceptional potency and selectivity. Its development represents a significant advancement in the quest for selective GRK5 modulators, offering a valuable tool for both basic research and potential therapeutic applications.
Quantitative Data
The inhibitory activity of this compound has been characterized through rigorous in vitro kinase assays. The following table summarizes the key quantitative data available for this compound.
| Target | Parameter | Value | Selectivity | Reference |
| GRK5 | IC50 | 10 nM | >100,000-fold vs. GRK2 | [1][2][3][4] |
| GRK2 | IC50 | >1,000,000 nM | - | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Biological Target and Signaling Pathway
The primary biological target of this compound is G protein-coupled receptor kinase 5 (GRK5) .
GRK5 Signaling Pathway
GRK5 is centrally involved in the regulation of GPCR signaling. Upon agonist binding to a GPCR, the receptor undergoes a conformational change, leading to the activation of intracellular G proteins. This activation also exposes phosphorylation sites on the intracellular loops and C-terminal tail of the receptor. GRK5 is then recruited to the activated receptor, where it catalyzes the phosphorylation of these sites.
Phosphorylated GPCRs serve as high-affinity binding sites for arrestin proteins. The binding of arrestin to the receptor sterically hinders its interaction with G proteins, effectively terminating G protein-mediated signaling. This process, known as homologous desensitization, is a critical feedback mechanism to prevent overstimulation of GPCR pathways.
Beyond its canonical role in GPCR desensitization, GRK5 can also translocate to the nucleus and other cellular compartments to phosphorylate non-receptor substrates, thereby influencing a broader range of cellular processes.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, such as GRK5.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of GRK5.
Materials:
-
Recombinant human GRK5 enzyme
-
Kinase substrate (e.g., casein or a specific peptide substrate)
-
ATP (Adenosine triphosphate)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (test compound)
-
Phosphocellulose paper
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer to obtain a range of concentrations.
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant GRK5 enzyme, the kinase substrate, and the various concentrations of this compound. A control reaction with no inhibitor (vehicle control) should also be prepared.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a tracer amount of [γ-³²P]ATP to each tube.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Substrate Capture: Spot a portion of each reaction mixture onto a phosphocellulose paper strip. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper strips extensively with a wash buffer (e.g., 1% phosphoric acid) to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate on each paper strip using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly potent and selective inhibitor of GRK5, a key regulator of GPCR signaling implicated in various diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to explore the therapeutic potential of this compound and to further investigate the biological roles of GRK5. The exceptional selectivity of this compound makes it a valuable pharmacological tool for dissecting the specific functions of GRK5 in complex biological systems. Future studies will likely focus on evaluating the efficacy of this compound in preclinical models of heart failure, cancer, and other GRK5-associated pathologies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
The Multifaceted Roles of G Protein-Coupled Receptor Kinase 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in cellular signaling. While initially characterized for its canonical function in the desensitization of G protein-coupled receptors (GPCRs), emerging evidence has unveiled a far more complex and multifaceted role for GRK5. This kinase is now recognized as a critical regulator in a variety of physiological and pathological processes, including cardiac function, cancer progression, and inflammation. Its ability to shuttle between the plasma membrane and the nucleus allows it to phosphorylate a diverse array of both receptor and non-receptor substrates, thereby modulating a wide range of cellular activities. This technical guide provides an in-depth overview of the core functions of GRK5, presenting quantitative data, detailed experimental methodologies, and visual representations of its key signaling pathways to serve as a comprehensive resource for the scientific community.
Core Functions and Signaling Pathways
GRK5's functions can be broadly categorized into its canonical role in GPCR regulation at the plasma membrane and its non-canonical activities, primarily within the nucleus.
Canonical Function: GPCR Desensitization
The primary and most well-understood function of GRK5 is the phosphorylation of agonist-activated GPCRs. This phosphorylation event increases the receptor's affinity for arrestin proteins. The binding of arrestin sterically hinders further G protein coupling, leading to the termination of G protein-mediated signaling, a process known as desensitization. This is a crucial feedback mechanism to prevent overstimulation of GPCR signaling pathways.
Non-Canonical Functions: Nuclear Translocation and Transcriptional Regulation
GRK5 possesses a nuclear localization sequence (NLS) that facilitates its translocation from the cytoplasm and plasma membrane into the nucleus. This nuclear localization is a dynamic process regulated by various stimuli, including Gq-coupled receptor activation and intracellular calcium levels. Inside the nucleus, GRK5 acts on a set of non-receptor substrates, profoundly influencing gene transcription and other nuclear events.
Key Nuclear Functions of GRK5:
-
Cardiac Hypertrophy: In cardiomyocytes, nuclear GRK5 phosphorylates and inhibits histone deacetylase 5 (HDAC5).[1] This relieves HDAC5-mediated repression of the myocyte enhancer factor 2 (MEF2) transcription factor, leading to the expression of genes associated with pathological cardiac hypertrophy.[1] Furthermore, GRK5 can enhance the activity of the nuclear factor of activated T-cells (NFAT), another key transcription factor in cardiac hypertrophy, in a kinase-independent manner by directly binding to DNA.[2][3]
-
Cancer Progression: The role of GRK5 in cancer is complex and context-dependent. In some cancers, it acts as a tumor suppressor by desensitizing pro-proliferative GPCRs. Conversely, nuclear GRK5 can promote tumorigenesis. For instance, GRK5 phosphorylates the tumor suppressor p53 at threonine 55, leading to its degradation and inhibiting apoptosis.[4] It also phosphorylates moesin, a protein involved in cytoskeleton remodeling, thereby promoting cancer cell migration and metastasis.[5]
-
Inflammation: GRK5 is implicated in inflammatory responses. It can modulate the NF-κB signaling pathway, a central regulator of inflammation. The specific role of GRK5 in inflammation appears to be cell-type and stimulus-dependent, with reports suggesting both pro- and anti-inflammatory functions.
Quantitative Data Summary
The following tables summarize available quantitative data regarding GRK5's kinase activity, inhibitor sensitivity, and substrate interactions. This data is crucial for designing experiments and for the development of specific GRK5 inhibitors.
Table 1: Kinetic Parameters of GRK5
| Substrate | Km | Vmax | kcat | Conditions | Reference |
| Rhodopsin | ~5-fold increase after PKC phosphorylation | ~3-fold decrease after PKC phosphorylation | - | In vitro kinase assay | [6] |
| ATP | No change after PKC phosphorylation | - | - | In vitro kinase assay | [6] |
| ATP | 2-200 µM (varied) | - | - | Michaelis-Menten analysis | [7] |
Table 2: IC50 Values of Selected GRK5 Inhibitors
| Inhibitor | GRK5 IC50 | GRK2 IC50 | Selectivity (GRK2/GRK5) | Assay Type | Reference |
| Sunitinib | Low µM | - | Modest | In vitro kinase assay | [8] |
| Ullrich-57 (2) | 15 nM | 1.1 µM | ~73 | In vitro kinase assay | [8] |
| Compound 3 | 8.6 nM | 12 µM | ~1400 | In vitro kinase assay | [8] |
| Compound 4a | 30 µM | >200 µM | >6.6 | Radiometric assay | [8] |
| Compound 4b | 1.1 µM | >1 mM | >900 | Radiometric assay | [8] |
| Compound 5 | 0.22 µM (after 4h) | >100 µM | >450 | Time-dependent inhibition assay | [9] |
| Compound 6 | 0.35 µM (after 1h) | 0.68 µM | ~2 | Time-dependent inhibition assay | [9] |
| Compound 9b | High nM | - | >100 | Radiometric assay | [10] |
| Compound 9c | High nM | - | >100 | Radiometric assay | [10] |
| Compound 9e | 220 nM | >333 µM | ~1500 | Radiometric assay | [10] |
| Compound 16d | 1.1 µM (after 4h) | - | - | Time-dependent inhibition assay | [9] |
| Compound 16g | 22 µM | - | - | Time-dependent inhibition assay | [9] |
| Compound 16j | 7.1 µM | - | - | Time-dependent inhibition assay | [9] |
Table 3: GRK5 Substrate Phosphorylation and Binding
| Substrate/Binding Partner | Phosphorylation Site(s) | Stoichiometry | Binding Affinity (Kd) | Method | Reference |
| Autophosphorylation | Ser484 | ~2 mol phosphate/mol GRK5 | - | In vitro phosphorylation | [7][11] |
| p53 | Thr55 | - | - | Mass spectrometry, in vivo phosphorylation assay | [4] |
| NPM1 | Ser4, Thr199 | ~1 mol Pi/mol NPM1 | - | In vitro phosphorylation, mass spectrometry | [12] |
| Moesin | T66 | - | - | Mass spectrometry | [5] |
| Calmodulin (CaM) | - | 1:1 (GRK5:CaM) | 8 nM | Surface plasmon resonance | [13] |
| Actin (monomer) | - | - | 0.6 µM | - | [14] |
| Actin (filament) | - | - | 0.2 µM | - | [14] |
| Neurotensin Receptor 1 (NTSR1) | Multiple sites in IL3 and C-terminus | ~4-5 mol phosphate/mol receptor | - | In vitro phosphorylation, mass spectrometry | [15][16] |
Experimental Protocols
Detailed and robust experimental protocols are essential for studying the function of GRK5. Below are methodologies for key experiments.
In Vitro GRK5 Kinase Assay (Radiometric)
This protocol is adapted for measuring the phosphorylation of a generic substrate by GRK5 using radiolabeled ATP.
Materials:
-
Purified active GRK5 enzyme
-
Substrate of interest (e.g., purified receptor, peptide, or protein)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
Cold ATP stock solution (10 mM)
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the kinase assay buffer, the desired concentration of the substrate, and purified GRK5 (e.g., 50-100 nM). The final reaction volume is typically 20-50 µL.
-
Pre-incubation: Incubate the reaction mixture at 30°C for 5-10 minutes to allow the enzyme to equilibrate.
-
Initiate the reaction: Add a mixture of cold ATP and [γ-32P]ATP to the reaction tube to a final concentration of 100 µM.
-
Incubation: Continue the incubation at 30°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Terminate the reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.
-
SDS-PAGE: Separate the reaction products by SDS-PAGE.
-
Visualization and Detection: Stain the gel with Coomassie Brilliant Blue to visualize total protein. Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the incorporated 32P.
-
Quantification: Quantify the phosphorylation by densitometry of the autoradiogram or by excising the substrate band from the gel and measuring the radioactivity using a scintillation counter.
Immunoprecipitation of GRK5
This protocol describes the immunoprecipitation of GRK5 from cell lysates to study its interactions with other proteins.
Materials:
-
Cell culture expressing the protein of interest
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-GRK5 antibody
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., lysis buffer without detergents)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cultured cells with ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-GRK5 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against GRK5 and potential interacting partners.
Cellular Fractionation for GRK5 Nuclear Localization
This protocol allows for the separation of nuclear and cytoplasmic fractions to study the subcellular localization of GRK5.
Materials:
-
Cultured cells or tissue
-
Hypotonic Buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors)
-
Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, with protease inhibitors)
-
Dounce homogenizer
Procedure:
-
Cell Harvest: Harvest cells and wash with ice-cold PBS.
-
Cytoplasmic Extraction: Resuspend the cell pellet in hypotonic buffer and incubate on ice for 15 minutes. Homogenize the cells using a Dounce homogenizer with a loose pestle.
-
Separation of Nuclei: Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Nuclear Extraction: Wash the nuclear pellet with hypotonic buffer. Resuspend the pellet in nuclear extraction buffer and incubate on ice for 30 minutes with agitation.
-
Clarification of Nuclear Extract: Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The supernatant is the nuclear extract.
-
Analysis: Analyze the cytoplasmic and nuclear fractions for the presence of GRK5 by Western blotting. Use markers for the cytoplasm (e.g., GAPDH) and nucleus (e.g., Lamin B1 or Histone H3) to verify the purity of the fractions.
Conclusion and Future Directions
G protein-coupled receptor kinase 5 has emerged from the shadow of its canonical function to be recognized as a pleiotropic kinase with profound implications for cellular physiology and disease. Its dual localization and diverse substrate repertoire in different cellular compartments underscore its importance as a signaling hub. The intricate regulation of GRK5 activity and localization presents both a challenge and an opportunity for therapeutic intervention. The development of highly selective GRK5 inhibitors is a promising avenue for the treatment of heart failure, certain cancers, and inflammatory disorders.[17]
Future research should focus on elucidating the precise molecular mechanisms that govern GRK5's substrate specificity in different cellular contexts. A comprehensive understanding of the GRK5 interactome and its dynamic regulation will be crucial. Furthermore, the development of sophisticated tools to modulate GRK5's nuclear versus membrane-associated functions will be instrumental in dissecting its complex roles and in designing targeted therapies with improved efficacy and reduced off-target effects. The continued exploration of this multifaceted kinase holds great promise for advancing our understanding of fundamental cellular processes and for the development of novel therapeutic strategies.
References
- 1. pnas.org [pnas.org]
- 2. GRK5-Mediated Exacerbation of Pathological Cardiac Hypertrophy Involves Facilitation of Nuclear NFAT Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRK5-mediated exacerbation of pathological cardiac hypertrophy involves facilitation of nuclear NFAT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-protein-coupled Receptor Kinase 5 Phosphorylates p53 and Inhibits DNA Damage-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor kinase GRK5 phosphorylates moesin and regulates metastasis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of the G protein-coupled receptor kinase GRK5 by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atomic Structure of GRK5 Reveals Distinct Structural Features Novel for G Protein-coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cpi.vm.uni-freiburg.de [cpi.vm.uni-freiburg.de]
- 12. G Protein-coupled Receptor Kinase 5 Phosphorylates Nucleophosmin and Regulates Cell Sensitivity to Polo-like Kinase 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Regulation of G protein-coupled receptor kinase 5 (GRK5) by actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. G Protein-Coupled Receptor Kinase 2 (GRK2) and 5 (GRK5) Exhibit Selective Phosphorylation of the Neurotensin Receptor in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of a new class of potent and highly selective G protein-coupled receptor kinase 5 inhibitors and structural insight from crystal structures of inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of G Protein-Coupled Receptor Kinase 5 (GRK5) in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in regulating cellular signaling. While classically known for its function in the desensitization of G protein-coupled receptors (GPCRs), emerging evidence has unveiled a far more complex and multifaceted role for GRK5. This technical guide provides an in-depth exploration of the canonical and non-canonical signaling pathways modulated by GRK5, its involvement in pathophysiological conditions such as cardiac hypertrophy and cancer, and detailed methodologies for its study. Quantitative data on its kinase activity, expression, and inhibition are presented, alongside diagrams of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are central to a vast array of physiological processes. The precise regulation of GPCR signaling is critical for cellular homeostasis, and its dysregulation is implicated in numerous diseases. G protein-coupled receptor kinases (GRKs) are key modulators of GPCR activity, primarily through phosphorylation of agonist-occupied receptors, which leads to their desensitization and internalization.[1]
GRK5, a member of the GRK4 subfamily, is a widely expressed kinase with particularly high levels in the heart, lungs, and placenta.[1] Beyond its canonical role in GPCR desensitization, GRK5 exhibits non-canonical functions, including translocation to the nucleus where it can directly regulate gene transcription.[2][3] This dual functionality places GRK5 at the crossroads of rapid, membrane-initiated signaling and longer-term, nuclear-regulated cellular responses. This guide will delve into the intricate signaling networks governed by GRK5, offering a technical overview for advanced research and therapeutic development.
GRK5 Structure and Regulation
GRK5 is a member of the AGC protein kinase subfamily and possesses a conserved catalytic domain.[2] Its structure includes a regulator of G protein signaling (RGS) homology (RH) domain, a kinase domain, and N- and C-terminal regions that contain binding sites for lipids and calmodulin (CaM), as well as nuclear localization (NLS) and export (NES) sequences.[2][4]
The activity and subcellular localization of GRK5 are tightly regulated. Phosphorylation by protein kinase C (PKC) has been shown to inhibit GRK5 activity. Furthermore, calcium-calmodulin (CaM) binding to GRK5 can modulate its function and localization.[5] In response to certain stimuli, GRK5 can translocate from the plasma membrane to the nucleus, a process that is often dependent on CaM.[2][6]
Quantitative Data on GRK5
A thorough understanding of GRK5 function necessitates quantitative analysis of its enzymatic activity, expression levels, and interaction with inhibitors.
Kinase Activity
The kinase activity of GRK5 can be quantified using various in vitro assays. The specific activity of recombinant human GRK5 has been determined using different substrates.
| Substrate | Specific Activity (nmol/min/mg) | Assay Conditions | Reference |
| Casein | 33 - 40 | Radiometric [32P]-ATP or [33P]-ATP assay | [7][8] |
| Rhodopsin | Vmax decreased ~3-fold upon PKC phosphorylation | In vitro kinase assay | [9] |
| α-synuclein | CaM-dependent activation | In vitro kinase assay | [5] |
Tissue Expression
GRK5 is widely expressed, with notable enrichment in specific tissues. The Human Protein Atlas provides a comprehensive overview of GRK5 mRNA and protein expression across various human tissues.[10]
| Tissue | mRNA Expression (NX) | Protein Expression |
| Heart Muscle | 63.8 | Medium |
| Lung | 48.9 | Medium |
| Placenta | 47.1 | Low |
| Skeletal Muscle | 28.3 | Low |
| Brain (Cerebral Cortex) | 15.6 | Low |
| Liver | 10.2 | Not detected |
| Kidney | 8.7 | Low |
Data adapted from the Human Protein Atlas.[10] NX = Normalized Expression.
Inhibitor Potency
The development of small molecule inhibitors targeting GRK5 is an active area of research. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating inhibitor potency.
| Inhibitor | GRK5 IC50 (µM) | GRK2 IC50 (µM) | Selectivity (GRK2/GRK5) | Reference |
| Sunitinib | 0.83 | 130 | ~157 | [7] |
| Ullrich-57 (5a) | 0.015 | 1.1 | ~73 | [7] |
| CCG-273261 (9g) | 0.0086 | 12 | ~1400 | [7] |
| Amlexanox | 10 | >100 | >10 | [11] |
| Compound 4a | 30 | >1000 | >33 | [12] |
| Compound 4b | 1.1 | >1000 | >909 | [12] |
| Compound 4c | 0.01 | >1000 | >100,000 | [12] |
| Compound 6a | 0.027 | 0.7 | ~26 | [13] |
| Compound 6s | 0.060 | 50 | >833 | [13] |
Cellular Signaling Pathways
GRK5 participates in both canonical GPCR-mediated signaling at the plasma membrane and non-canonical signaling pathways, primarily within the nucleus.
Canonical GPCR Signaling
In its canonical role, GRK5 phosphorylates agonist-activated GPCRs. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, leading to the termination of G protein-mediated signaling, a process known as desensitization.[1] β-arrestin also acts as a scaffold for components of the endocytic machinery, facilitating receptor internalization.[2]
Non-Canonical Nuclear Signaling
A growing body of evidence highlights the critical role of GRK5 in nuclear signaling. Following certain stimuli, GRK5 translocates to the nucleus where it can phosphorylate non-GPCR substrates, including transcription factors and histone deacetylases (HDACs), thereby directly influencing gene expression.[2][3]
In the context of cardiac hypertrophy, pathological stimuli can trigger the translocation of GRK5 to the nucleus in a Ca2+-calmodulin-dependent manner.[2][14] Nuclear GRK5 can phosphorylate HDAC5, leading to its nuclear export and the subsequent de-repression of the pro-hypertrophic transcription factor MEF2.[3][14] Additionally, nuclear GRK5 can act as a co-factor for the transcription factor NFAT, further promoting hypertrophic gene expression.[15][16]
The role of GRK5 in cancer is complex and appears to be context-dependent.[17][18] In some cancers, GRK5 can act as a tumor suppressor by desensitizing pro-proliferative GPCRs on the plasma membrane.[9] Conversely, nuclear GRK5 has been implicated in promoting tumorigenesis. For instance, GRK5 can phosphorylate and promote the degradation of the tumor suppressor p53.[17] It can also phosphorylate moesin, a protein involved in cytoskeletal remodeling, thereby promoting cancer cell migration and metastasis.[9][17]
Experimental Protocols
Studying the multifaceted roles of GRK5 requires a range of experimental techniques. This section provides detailed methodologies for key assays.
In Vitro Kinase Assay (Radiometric)
This protocol describes the measurement of GRK5 kinase activity using a radiometric assay with a peptide or protein substrate.
Materials:
-
Recombinant human GRK5
-
Substrate (e.g., casein, rhodopsin)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP or [γ-33P]ATP
-
ATP solution (10 mM)
-
Phosphocellulose paper (P81)
-
1% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, substrate, and recombinant GRK5.
-
Initiate the reaction by adding [γ-32P]ATP (final concentration ~100 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity based on the amount of incorporated phosphate, the specific activity of the ATP, and the amount of enzyme used.[7][8]
Immunofluorescence for Cellular Localization
This protocol details the visualization of GRK5 subcellular localization using immunofluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody against GRK5
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Wash cells on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Triton X-100 for 10-15 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-GRK5 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (and DAPI if desired) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the localization of GRK5 using a fluorescence microscope.[19][20][21]
Cellular Fractionation for Nuclear Translocation Analysis
This protocol describes the separation of cytoplasmic and nuclear fractions to assess GRK5 translocation.
Materials:
-
Cultured cells
-
PBS
-
Cytoplasmic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease inhibitors)
-
Nuclear lysis buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease inhibitors)
-
Microcentrifuge
-
Western blotting reagents
Procedure:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in cytoplasmic lysis buffer and incubate on ice for 10-15 minutes.
-
Lyse the cells by passing them through a narrow-gauge needle or by dounce homogenization.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant, which contains the cytoplasmic fraction.
-
Wash the nuclear pellet with cytoplasmic lysis buffer.
-
Resuspend the nuclear pellet in nuclear lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at a high speed (e.g., 16,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction.
-
Analyze the cytoplasmic and nuclear fractions for the presence of GRK5 by Western blotting. Use markers for each fraction (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus) to assess the purity of the fractions.[22][23]
siRNA-Mediated Knockdown of GRK5
This protocol outlines the procedure for reducing GRK5 expression using small interfering RNA (siRNA).
Materials:
-
Cultured cells
-
siRNA targeting GRK5 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cell culture medium
-
Reagents for Western blotting or qRT-PCR
Procedure:
-
Seed cells in a culture plate to achieve 50-70% confluency at the time of transfection.
-
Prepare siRNA-transfection reagent complexes in serum-free medium according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Add complete growth medium and incubate for 24-72 hours.
-
Harvest the cells and assess the efficiency of GRK5 knockdown by Western blotting or qRT-PCR.
-
Use the cells with reduced GRK5 expression for downstream functional assays.[24][25][26]
Conclusion and Future Directions
GRK5 is a dynamic kinase that extends its regulatory influence from the plasma membrane to the nucleus. Its canonical role in GPCR desensitization is well-established, but the elucidation of its non-canonical functions has opened up new avenues for understanding its involvement in complex cellular processes and diseases. The ability of GRK5 to act as a nuclear kinase and transcriptional regulator in cardiac hypertrophy and cancer highlights its potential as a therapeutic target.
Future research should focus on further dissecting the substrate specificity of GRK5 in different cellular compartments and in response to various stimuli. The development of highly selective GRK5 inhibitors will be crucial for both basic research and clinical applications. A deeper understanding of the regulatory mechanisms governing GRK5's subcellular localization and activity will be key to unlocking the full therapeutic potential of targeting this multifaceted kinase. This technical guide provides a solid foundation of current knowledge and methodologies to facilitate these future endeavors.
References
- 1. GRK5 - Wikipedia [en.wikipedia.org]
- 2. Canonical and Non-Canonical Actions of GRK5 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]
- 4. Atomic Structure of GRK5 Reveals Distinct Structural Features Novel for G Protein-coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of a GRK5-calmodulin complex reveals molecular mechanism of GRK activation and substrate targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRK5 is a regulator of fibroblast activation and cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene - GRK5 [maayanlab.cloud]
- 9. Dual role of GRK5 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GRK5 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent, Selective, and Drug‐Like G Protein‐Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X‐Ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Research on The Role of GRK5 in Cancer Development and Progression - Creative Biogene [creative-biogene.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. ptglab.com [ptglab.com]
- 20. arigobio.com [arigobio.com]
- 21. biotium.com [biotium.com]
- 22. Nuclear Translocation of Cardiac G Protein-Coupled Receptor Kinase 5 Downstream of Select Gq-Activating Hypertrophic Ligands Is a Calmodulin-Dependent Process | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. siRNA Knockdown | Proteintech Group [ptglab.com]
In-depth Technical Guide on the Discovery and Development of GRL018-21
Notice to the Reader:
Following a comprehensive and exhaustive search of publicly available scientific literature, patent databases, and clinical trial registries, no specific information has been found regarding a compound designated as "GRL018-21." This suggests that "this compound" may be an internal project code for a very early-stage compound that has not yet been disclosed in public forums, a confidential internal designation, or a potential misidentification of the compound's name.
The field of drug discovery and development is vast and dynamic, with numerous compounds being investigated at any given time.[1][2][3] Many of these research endeavors are conducted by pharmaceutical companies, biotech firms, and academic institutions under strict confidentiality to protect intellectual property and maintain a competitive advantage.[4] Information about novel therapeutic candidates is typically not released into the public domain until significant preclinical development has been completed and patent applications have been filed.
Potential avenues for the emergence of information on a new compound like this compound would include:
-
Preclinical Research Publications: Scientific journals are a primary source for the dissemination of discovery and early development data.
-
Patent Filings: Once a novel chemical entity is deemed to have therapeutic potential, a patent is usually filed to protect the intellectual property.
-
Company Pipeline Updates: Pharmaceutical and biotechnology companies periodically update their research and development pipelines, often disclosing new compounds entering preclinical or clinical stages.
-
Conference Presentations: Early data on new compounds are often presented at scientific conferences.
Given the current lack of public information, it is not possible to provide the requested in-depth technical guide on the discovery and development of this compound. The following sections outline the typical structure and content that such a guide would include, based on standard practices in the pharmaceutical industry. This framework can be populated with specific data for this compound if and when information becomes publicly available.
[TEMPLATE] In-depth Technical Guide: this compound
This document serves as a template for a comprehensive technical guide on the discovery and development of a hypothetical therapeutic agent, this compound.
Executive Summary
This section would provide a high-level overview of this compound, including its target, mechanism of action, intended therapeutic indication, and the current stage of development.
Introduction and Background
This chapter would detail the scientific rationale for the development of this compound. It would cover the unmet medical need, the biological target and its role in the pathophysiology of the target disease, and the existing therapeutic landscape.
Discovery of this compound
This section would describe the initial discovery phase of the compound.
3.1. High-Throughput Screening and Lead Identification
-
Experimental Protocol: A detailed methodology for the primary screening assay used to identify the initial hits would be provided here. This would include details on the assay principle, reagents, instrumentation, and data analysis.
3.2. Lead Optimization and Structure-Activity Relationship (SAR) Studies
-
Data Presentation: A table summarizing the SAR data for the lead series, including chemical structures, in vitro potency (e.g., IC50 values), and other relevant parameters, would be presented.
Mechanism of Action
This chapter would elucidate the molecular mechanism by which this compound exerts its therapeutic effect.
4.1. Target Engagement and Signaling Pathway
-
Visualization: A Graphviz diagram illustrating the signaling pathway modulated by this compound would be included.
Caption: Hypothetical signaling pathway for this compound.
Preclinical Development
This section would cover the in vitro and in vivo studies conducted to characterize the pharmacological and toxicological profile of this compound.
5.1. In Vitro Pharmacology
-
Data Presentation: A table summarizing the in vitro pharmacological data, such as receptor binding affinities, enzyme inhibition constants, and cell-based functional assay results.
-
Experimental Protocol: Detailed protocols for key in vitro assays would be provided.
5.2. In Vivo Pharmacology and Efficacy
-
Data Presentation: Tables and figures summarizing the results from animal models of disease, including efficacy data, dose-response relationships, and pharmacokinetic/pharmacodynamic (PK/PD) correlations.
-
Experimental Protocol: A detailed description of the animal models and experimental procedures used.
5.3. Pharmacokinetics and ADME
-
Data Presentation: A table summarizing the key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) in different preclinical species.
-
Experimental Protocol: Methodologies for the in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
5.4. Toxicology
-
Data Presentation: A summary of the findings from preclinical safety and toxicology studies.
Clinical Development
This chapter would outline the clinical trial program for this compound, if applicable.
6.1. Phase I Clinical Trials
-
Study Design and Results: A description of the study design, objectives, and a summary of the safety, tolerability, and pharmacokinetic data from the first-in-human studies.
6.2. Phase II/III Clinical Trials
-
Study Design and Efficacy: An overview of the ongoing or planned later-stage clinical trials to evaluate the efficacy and safety of this compound in the target patient population.
Conclusion and Future Directions
This final section would summarize the key findings and outline the future development plans for this compound.
This template provides a comprehensive framework for the requested technical guide. Should information on this compound become publicly available in the future, this structure can be populated with the specific data and experimental details to create the in-depth document initially requested.
References
GRL018-21: A Comprehensive In Vitro Technical Profile of a Potent and Selective GRK5 Inhibitor
For Research, Scientific, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency and selectivity of GRL018-21, a novel, potent, and highly selective non-covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5). All data herein is presented to facilitate its use in research and drug development applications.
Core Efficacy and Selectivity
This compound is a potent inhibitor of G protein-coupled receptor kinase 5 (GRK5) with an IC50 value of 10 nM.[1][2][3][4] It demonstrates exceptional selectivity for GRK5, particularly when compared to the closely related GRK2, where it exhibits more than 100,000-fold selectivity. This high degree of selectivity makes this compound a valuable tool for elucidating the specific roles of GRK5 in cellular processes and a promising starting point for the development of targeted therapeutics.
Biochemical Potency
The inhibitory activity of this compound has been characterized against various forms of GRK5, demonstrating consistent low nanomolar potency.
| Target Enzyme | IC50 (µM) |
| Human GRK5 (wild-type) | 0.048 |
| Bovine GRK5 (wild-type) | 0.056 |
| Bovine GRK5 (C474S mutant) | 0.16 |
| Table 1: Biochemical potency of this compound against different GRK5 variants. Data sourced from BioWorld.[3] |
Kinase Selectivity Profile
This compound has been profiled against a broad panel of kinases to determine its selectivity. The compound shows minimal activity against other kinases, highlighting its specific affinity for GRK5.
| Kinase Target | IC50 (µM) | Fold Selectivity vs. GRK5 |
| GRK5 | 0.01 | 1 |
| GRK2 | >1000 | >100,000 |
| (Data for a broader kinase panel is not publicly available at this time but is referenced in the primary literature as showing high selectivity.[3]) | ||
| Table 2: Selectivity profile of this compound against GRK2. |
Experimental Protocols
The following protocols are based on standard methodologies for determining kinase inhibition and cytotoxicity. The specific parameters for this compound are derived from published research.
In Vitro GRK5 Inhibition Assay (Biochemical)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by GRK5.
Materials:
-
Recombinant human GRK5 enzyme
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (Adenosine triphosphate)
-
GRK5 substrate (e.g., a specific peptide or protein substrate like casein)
-
This compound (solubilized in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the microplate wells.
-
Add the GRK5 enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Terminate the reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (Cytotoxicity) Assay
This assay measures the effect of this compound on the viability of cultured cells to determine its cytotoxic potential.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
Cell viability reagent (e.g., RealTime-Glo™ MT Cell Viability Assay)
-
Microplates (e.g., 96-well, clear bottom)
Procedure:
-
Seed the cells into the microplate wells at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and plot this against the logarithm of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualized Workflows and Pathways
This compound In Vitro Characterization Workflow
The following diagram illustrates the typical experimental workflow for characterizing a novel kinase inhibitor like this compound.
Simplified GRK5 Signaling Pathway
GRK5 plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding, GRK5 phosphorylates the activated GPCR, leading to the recruitment of β-arrestin and subsequent signal termination and receptor internalization.
References
An In-depth Technical Guide to the Binding Affinity of GRL018-21 with GRK5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding characteristics of GRL018-21, a potent and highly selective inhibitor of G protein-coupled receptor kinase 5 (GRK5). The document details the quantitative binding affinity, the molecular mechanism of interaction, and the experimental protocols utilized for these determinations. Furthermore, it visualizes the relevant biological pathways and experimental workflows to provide a clear and concise understanding of the subject matter.
G protein-coupled receptor kinase 5 (GRK5) has emerged as a significant therapeutic target for a range of human diseases, including heart failure, cardiac hypertrophy, and various cancers.[1] Its role in both canonical G protein-coupled receptor (GPCR) signaling and non-canonical nuclear pathways underscores its importance in cellular regulation.[1][2][3][4][5][6] this compound is a recently developed small molecule inhibitor that demonstrates exceptional potency and selectivity for GRK5.[7][8]
Quantitative Binding Data
The inhibitory activity of this compound has been quantified through various biochemical assays, providing a clear picture of its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric, with this compound exhibiting an IC50 of 10 nM for GRK5.[7][8] Kinetic studies have further elucidated the binding mechanism, revealing a reversible covalent interaction.
| Parameter | Value | Target | Species | Notes |
| IC50 | 10 nM (0.01 µM) | GRK5 | N/A | Demonstrates high potency.[7][8] |
| IC50 | 48 nM (0.048 µM) | GRK5 (wild-type) | Human | |
| IC50 | 56 nM (0.056 µM) | GRK5 (wild-type) | Bovine | |
| IC50 | 160 nM (0.16 µM) | GRK5 (C474S mutant) | Bovine | The C474S mutation significantly reduces potency, highlighting the role of Cys474 in binding. |
| Selectivity vs. GRK2 | >100,000-fold | GRK5 vs. GRK2 | N/A | Indicates exceptional selectivity over the closely related GRK2 kinase.[1] |
| Inhibition Constant (KI) | 0.7 µM | GRK5 | N/A | |
| Inactivation Rate (kinact) | 6.9 min⁻¹ | GRK5 | N/A |
Molecular Mechanism of Action
Structural and mechanistic studies have provided detailed insights into how this compound interacts with GRK5. The inhibitor's high selectivity is attributed to its unique interaction with a specific cysteine residue within the GRK5 active site.
-
Reversible Covalent Inhibition : this compound functions as a reversible covalent inhibitor.
-
Target Residue : It specifically targets Cys474, a residue located in the active site of GRK5.[1]
-
Chemical Interaction : The ketoamide group on this compound is subject to a nucleophilic attack by the thiol group of Cys474. This interaction results in the formation of a hemithioketal intermediate.[1] This covalent, yet reversible, bond formation is a key aspect of its potent inhibitory action.
-
Structural Confirmation : X-ray crystallography of the this compound-GRK5 complex has confirmed this binding mode and revealed that the kinase adopts an open, "inactive" conformation when bound to the inhibitor.[1]
Experimental Protocols
The determination of this compound's binding affinity and mechanism relies on established biochemical and structural biology techniques.
Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general fluorescence-based method to determine the IC50 value of an inhibitor against a target kinase.[9][10][11][12][13]
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., HEPES-based buffer with MgCl2, Brij-35, and DTT).
- Kinase Solution: Dilute purified, active recombinant GRK5 to the desired concentration in assay buffer.
- Inhibitor (this compound) Dilutions: Create a serial dilution series (e.g., 10-point, 3-fold) of this compound in 100% DMSO.
- Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for GRK5 and ATP (typically at or near the Km concentration for ATP) in assay buffer.
2. Assay Procedure:
- Compound Plating: Add a small volume (e.g., 50 nL) of each inhibitor dilution to the wells of a low-volume 384-well plate. Include wells with DMSO only for 0% inhibition (high activity) control and wells without the kinase for 100% inhibition (background) control.
- Kinase Addition: Add the diluted GRK5 solution to all wells.
- Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Reaction Initiation: Initiate the kinase reaction by adding the Substrate/ATP mix to all wells.
- Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C), ensuring the reaction remains in the linear range.
- Detection: Stop the reaction and measure kinase activity by adding a detection reagent. For luminescence-based assays like ADP-Glo™, this reagent quantifies the amount of ADP produced, which is directly proportional to kinase activity.
3. Data Analysis:
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the high and low controls.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[10]
Protocol 2: X-ray Crystallography (Structure Determination)
This protocol provides a high-level workflow for determining the three-dimensional structure of the GRK5-GRL018-21 complex.[14][15][16][17][18]
1. Protein Expression and Purification:
- Express recombinant human GRK5 in a suitable system (e.g., insect cells).
- Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).
2. Crystallization:
- Concentrate the purified GRK5 protein to a high concentration.
- Incubate the protein with a molar excess of this compound to ensure complex formation.
- Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting or hanging drop) to find conditions that produce well-ordered crystals.
3. X-ray Data Collection:
- Cryo-protect the obtained crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) and then flash-cooling them in liquid nitrogen.[18]
- Mount the frozen crystal on a goniometer in an X-ray beamline, typically at a synchrotron source for high-intensity X-rays.[15]
- Collect a complete set of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[16]
4. Structure Determination and Refinement:
- Data Processing: Integrate the diffraction spot intensities and scale the data to produce a final dataset of structure factor amplitudes.
- Phasing: Determine the initial phases for the diffraction data. If a structure of GRK5 is already known, molecular replacement can be used.
- Model Building: Calculate an electron density map and build an atomic model of the GRK5-GRL018-21 complex into the map using molecular graphics software.[16]
- Refinement: Iteratively refine the atomic model against the experimental data to improve its agreement with the electron density and to ensure ideal stereochemistry.
- Validation: Assess the quality of the final model using various validation tools before depositing the coordinates in the Protein Data Bank (PDB).[16]
Visualizations
Signaling Pathways
GRK5 participates in both canonical signaling at the cell membrane and non-canonical signaling in the nucleus.
Caption: Canonical GRK5 signaling at the plasma membrane.
Caption: Non-canonical nuclear signaling pathway of GRK5.
Experimental Workflow
The process of characterizing a protein-ligand interaction involves a logical sequence of steps from initial preparation to detailed analysis.
References
- 1. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canonical and Non-Canonical Actions of GRK5 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]
- 4. "Canonical and non-canonical actions of GRK5 in the heart" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-canonical roles of GRKs in cardiovascular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | GRK5抑制剂 | MCE [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]
- 17. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 18. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor kinase 5 (GRK5) represents a critical node in cellular signaling, extending beyond its canonical role in G protein-coupled receptor (GPCR) desensitization to encompass non-canonical functions, including the regulation of inflammatory responses and gene transcription. The emergence of selective inhibitors is paramount for dissecting the multifaceted roles of GRK5 and for the development of novel therapeutics. This technical guide provides an in-depth overview of GRL018-21, a novel, potent, and highly selective inhibitor of GRK5. We present a comprehensive summary of its biochemical and kinetic properties, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug discovery.
Introduction to this compound and G Protein-Coupled Receptor Kinase 5 (GRK5)
G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of GPCR signaling. Upon agonist binding to a GPCR, GRKs are recruited to the activated receptor, where they phosphorylate serine and threonine residues on the receptor's intracellular loops and C-terminal tail. This phosphorylation event promotes the binding of arrestin proteins, which sterically hinder further G protein coupling, leading to receptor desensitization and internalization.
GRK5, a member of the GRK4 subfamily, is ubiquitously expressed and has been implicated in various physiological and pathological processes. Beyond its role in GPCR desensitization, GRK5 can translocate to the nucleus and other cellular compartments to phosphorylate non-receptor substrates, thereby influencing a diverse range of cellular functions. Notably, GRK5 has been identified as a key player in cardiac hypertrophy, inflammation, and certain cancers, making it an attractive target for therapeutic intervention.
This compound is a recently developed small molecule inhibitor that exhibits high potency and selectivity for GRK5.[1] Its unique mechanism of action and favorable selectivity profile make it a powerful tool for investigating the specific functions of GRK5 and a promising lead compound for drug development.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against GRK5
| Target | IC50 (nM) |
| GRK5 | 10 |
Table 2: Selectivity Profile of this compound
| Kinase | Selectivity (fold vs. GRK5) |
| GRK2 | >100,000 |
Table 3: Kinetic Parameters of this compound Inhibition of GRK5
| Parameter | Value |
| K_i | 0.7 µM |
| k_inact | 6.9 min⁻¹ |
Data compiled from Chen Y, et al. European Journal of Medicinal Chemistry, 2023.[1]
Signaling Pathways Modulated by this compound
This compound, by selectively inhibiting GRK5, is poised to modulate both canonical GPCR signaling and non-canonical GRK5-mediated pathways.
Canonical GPCR Signaling Pathway
In the canonical pathway, GRK5-mediated phosphorylation of agonist-activated GPCRs leads to their desensitization. Inhibition of GRK5 by this compound is expected to prolong GPCR signaling by preventing or delaying this desensitization process. This can enhance the cellular response to agonists of GPCRs that are substrates for GRK5.
Non-Canonical GRK5 Signaling Pathway
GRK5 can translocate to the nucleus and phosphorylate transcription factors and other nuclear proteins, thereby regulating gene expression. For example, GRK5 can phosphorylate and activate the transcription factor NF-κB, a key regulator of inflammation. By inhibiting nuclear GRK5, this compound has the potential to suppress pro-inflammatory gene expression.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity and for its application in further research.
In Vitro GRK5 Kinase Inhibition Assay (Radiometric)
This protocol describes a classic method to determine the inhibitory potency of compounds against GRK5 using a radiolabeled ATP.
Materials:
-
Recombinant human GRK5
-
GRK5 substrate (e.g., casein or a specific peptide substrate)
-
ATP
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other test compounds)
-
Phosphocellulose paper
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the recombinant GRK5 enzyme, the substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro GRK5 Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This protocol offers a non-radioactive, high-throughput alternative for measuring kinase activity.
Materials:
-
Recombinant human GRK5
-
GRK5 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer
-
This compound
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound.
-
In the wells of a microplate, add the GRK5 enzyme, substrate, and this compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 value from the dose-response curve.
Cell-Based Assay for Cardiomyocyte Hypertrophy
This protocol assesses the ability of this compound to inhibit agonist-induced cardiomyocyte hypertrophy, a process where GRK5 is implicated.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs)
-
Cell culture reagents
-
Agonist (e.g., Angiotensin II)
-
This compound
-
Fixation and permeabilization reagents
-
Antibodies for immunofluorescence (e.g., anti-α-actinin)
-
Fluorescence microscope
Procedure:
-
Isolate and culture NRVMs.
-
Induce quiescence by serum starvation.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with an agonist (e.g., Angiotensin II) to induce hypertrophy.
-
After the desired incubation period (e.g., 48 hours), fix and permeabilize the cells.
-
Perform immunofluorescence staining for a marker of cell size (e.g., α-actinin).
-
Capture images using a fluorescence microscope.
-
Quantify the cell surface area to determine the extent of hypertrophy.
-
Assess the dose-dependent inhibition of hypertrophy by this compound.
Conclusion
This compound is a valuable new tool for the study of GRK5. Its high potency and exceptional selectivity provide a means to dissect the specific roles of this kinase in complex biological systems. The data and protocols presented in this guide are intended to facilitate the use of this compound in research and to accelerate the exploration of GRK5 as a therapeutic target in cardiovascular disease, inflammation, and oncology. As research progresses, a deeper understanding of the cellular effects of this compound will undoubtedly emerge, further solidifying its importance in the field of signal transduction and drug discovery.
References
Methodological & Application
Application Notes and Protocols: GRL018-21 In Vivo Efficacy Study
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in preclinical in vivo studies.
Introduction: GRL018-21 is a novel investigational compound with a hypothesized mechanism of action involving the inhibition of the pro-inflammatory XYZ signaling pathway. These application notes provide a detailed protocol for evaluating the in vivo efficacy, pharmacodynamics, and safety of this compound in a murine model of inflammatory disease. The following sections outline the necessary experimental procedures, data presentation formats, and conceptual diagrams to guide researchers in conducting these studies.
Hypothetical Signaling Pathway of this compound
This compound is postulated to be a potent and selective inhibitor of Kinase-A, a critical upstream regulator in the XYZ signaling cascade. Inhibition of Kinase-A by this compound is expected to prevent the phosphorylation and subsequent activation of Transcription Factor-B, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as Cyto-1 and Cyto-2.
Caption: Hypothetical signaling pathway for this compound.
In Vivo Experimental Protocol
This protocol details an efficacy study of this compound in a lipopolysaccharide (LPS)-induced systemic inflammation mouse model.
Materials and Reagents
-
Compound: this compound (provided as a powder)
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
Animals: 8-week-old male C57BL/6 mice
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli O111:B4
-
Anesthetics: Isoflurane
-
Reagents for Analysis: ELISA kits for Cyto-1 and Cyto-2, reagents for RNA extraction and qPCR.
Experimental Workflow
The study will follow the workflow outlined below, from animal acclimatization to endpoint analysis.
Caption: Experimental workflow for the this compound in vivo study.
Detailed Methodology
-
Animal Acclimatization and Housing:
-
House C57BL/6 mice in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water.
-
Allow a 7-day acclimatization period before the start of the experiment.
-
-
Compound Formulation:
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Prepare this compound formulations at 1 mg/mL, 3 mg/mL, and 10 mg/mL by first dissolving the powder in DMSO and then adding the remaining vehicle components. Vortex until a clear solution is achieved.
-
-
Experimental Groups and Dosing:
-
Randomly assign mice to the treatment groups outlined in Table 1.
-
Administer the assigned treatment via oral gavage (p.o.) at a volume of 10 mL/kg.
-
-
Induction of Inflammation:
-
Two hours after compound administration, induce systemic inflammation by injecting LPS intraperitoneally (i.p.) at a dose of 1 mg/kg.
-
-
Monitoring and Sample Collection:
-
Monitor mice for clinical signs of distress (piloerection, lethargy) and record body weight daily.
-
At 24 hours post-LPS challenge, anesthetize mice with isoflurane and collect blood via cardiac puncture.
-
Euthanize mice by cervical dislocation and harvest spleen and liver tissues for further analysis.
-
-
Endpoint Analysis:
-
Cytokine Analysis: Use ELISA kits to measure the plasma concentrations of Cyto-1 and Cyto-2 according to the manufacturer's instructions.
-
Gene Expression Analysis: Extract total RNA from liver tissue and perform quantitative PCR (qPCR) to measure the relative expression of Cyto-1 and Cyto-2 mRNA.
-
Data Presentation
All quantitative data should be summarized in the following tables for clear comparison and analysis.
Table 1: Experimental Groups and Dosing Regimen
| Group | Treatment | Dose (mg/kg) | Route | N |
|---|---|---|---|---|
| 1 | Vehicle | - | p.o. | 8 |
| 2 | Vehicle + LPS | - | p.o. / i.p. | 8 |
| 3 | This compound + LPS | 10 | p.o. / i.p. | 8 |
| 4 | This compound + LPS | 30 | p.o. / i.p. | 8 |
| 5 | this compound + LPS | 100 | p.o. / i.p. | 8 |
Table 2: Summary of Efficacy and Biomarker Data (Mean ± SEM)
| Group | Treatment | Dose (mg/kg) | Plasma Cyto-1 (pg/mL) | Plasma Cyto-2 (pg/mL) | Liver Cyto-1 mRNA (Fold Change) | Body Weight Change (%) |
|---|---|---|---|---|---|---|
| 1 | Vehicle | - | ||||
| 2 | Vehicle + LPS | - | ||||
| 3 | This compound + LPS | 10 | ||||
| 4 | This compound + LPS | 30 |
| 5 | this compound + LPS | 100 | | | | |
Safety and Ethical Considerations
-
All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Monitor animals closely for signs of excessive distress. Euthanize any animal meeting humane endpoint criteria.
-
Handle this compound and LPS with appropriate personal protective equipment (PPE).
Application Notes and Protocols for GRL018-21 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on two key proteases for its replication and propagation: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro).[1][2] PLpro is a particularly attractive target for antiviral drug development due to its essential roles in processing the viral polyprotein and in antagonizing the host's innate immune response by cleaving ubiquitin and ISG15 from host proteins.[1][2][3] GRL018-21 is a potent inhibitor of SARS-CoV-2 PLpro. This document provides detailed protocols for two distinct cell-based assays designed to evaluate the efficacy of this compound and other potential PLpro inhibitors: a target-specific reporter-based assay and a broader phenotypic cytopathic effect (CPE) inhibition assay.
Signaling Pathway of SARS-CoV-2 PLpro in Host Cells
The SARS-CoV-2 papain-like protease (PLpro) plays a crucial dual role in the viral life cycle and in the host's response to infection. Firstly, it is essential for processing the viral polyprotein, which is translated from the viral RNA genome, to release individual non-structural proteins (nsps) that are vital for viral replication. Secondly, PLpro exhibits deubiquitinating and deISGylating activity, meaning it can remove ubiquitin and Interferon-Stimulated Gene 15 (ISG15) modifications from host cell proteins. This activity directly interferes with the host's innate immune signaling pathways, particularly the type I interferon (IFN) response, which is a critical antiviral defense mechanism. By dampening the IFN response, PLpro helps the virus to evade immune detection and establish a productive infection. Therefore, inhibitors of PLpro, such as this compound, are expected to not only block viral replication but also to restore the host's antiviral immune response.[1][2]
References
- 1. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Search for Novel Potent Inhibitors of the SARS-CoV-2 Papain-like Enzyme: A Computational Biochemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
GRL018-21: Application Notes and Protocols for a Novel GRK5 Inhibitor in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRL018-21 is a potent and highly selective, non-covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5). With a half-maximal inhibitory concentration (IC50) of 10 nM for GRK5, it demonstrates exceptional selectivity, being over 100,000-fold more selective for GRK5 than for the closely related GRK2. This high selectivity makes this compound a valuable chemical probe for elucidating the specific roles of GRK5 in cellular signaling and disease, as well as a promising starting point for the development of therapeutics targeting GRK5-mediated pathologies.
GRK5 is a serine/threonine kinase that plays a critical role in the regulation of G protein-coupled receptor (GPCR) signaling. Its canonical function involves the phosphorylation of activated GPCRs, which leads to their desensitization and internalization, thereby attenuating downstream signaling. Beyond this, GRK5 has non-canonical functions, including translocation to the nucleus where it can regulate gene transcription through the phosphorylation of non-receptor substrates like histone deacetylase 5 (HDAC5). Dysregulation of GRK5 activity has been implicated in a variety of diseases, including cardiac hypertrophy, heart failure, and certain cancers.
These application notes provide detailed protocols for the use of this compound in common laboratory assays to investigate its biochemical and cellular effects on GRK5.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating its effective use in experimental design.
Table 1: Biochemical Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | GRK5 | 10 nM | [1][2] |
| Selectivity | GRK2 IC50 / GRK5 IC50 | >100,000-fold | [3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₂₅FN₄O₅ |
| Molecular Weight | 540.54 g/mol |
| Solubility | Soluble in DMSO |
Signaling Pathways
This compound can be used to probe the distinct signaling pathways regulated by GRK5.
Canonical GPCR Desensitization Pathway
Caption: Canonical GRK5-mediated GPCR desensitization pathway and the inhibitory action of this compound.
Non-Canonical Nuclear Signaling Pathway
Caption: Non-canonical nuclear signaling of GRK5 in cardiac hypertrophy, inhibited by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound.
Protocol 1: In Vitro GRK5 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes the determination of the IC50 value of this compound for GRK5 using a non-radioactive, luminescence-based kinase assay that measures ADP production.
Caption: Workflow for the in vitro GRK5 kinase inhibition assay.
Materials:
-
Recombinant human GRK5
-
GRK5 substrate (e.g., casein or a specific peptide substrate)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer with a final concentration of DMSO not exceeding 1%.
-
In a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO) control.
-
Add 2 µL of GRK5 enzyme solution to each well.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the reaction. The final concentrations should be optimized for the specific enzyme and substrate batch.
-
Incubate the plate at 30°C for 60-120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for Inhibition of Cardiomyocyte Hypertrophy
This protocol details a method to assess the ability of this compound to inhibit agonist-induced hypertrophy in neonatal rat ventricular myocytes (NRVMs).
Materials:
-
Neonatal rat ventricular myocytes (NRVMs)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Phenylephrine (PE) or Angiotensin II (Ang II)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100
-
Primary antibody against a sarcomeric protein (e.g., α-actinin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope with imaging software
Procedure:
-
Isolate and culture NRVMs in appropriate culture plates (e.g., 24-well plates).
-
After 24-48 hours, replace the culture medium with serum-free medium for 24 hours to induce quiescence.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a hypertrophic agonist such as phenylephrine (e.g., 50 µM) or Angiotensin II (e.g., 1 µM) for 24-48 hours. Include a vehicle-treated control group and a group treated with this compound alone.
-
After the incubation period, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate the cells with the primary antibody against α-actinin overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Acquire images using a fluorescence microscope.
-
Quantify the cell surface area using imaging software. A significant reduction in cell size in the presence of this compound compared to agonist stimulation alone indicates an anti-hypertrophic effect.
Protocol 3: GRK5 Nuclear Translocation Assay
This protocol describes a method to investigate the effect of this compound on the agonist-induced nuclear translocation of GRK5 in a suitable cell line (e.g., HEK293 cells overexpressing GRK5 or cardiomyocytes).
Materials:
-
HEK293 cells or other suitable cell line
-
Expression vector for GRK5 (e.g., GRK5-GFP)
-
Transfection reagent
-
Cell culture medium
-
Agonist for a Gq-coupled receptor (e.g., phenylephrine)
-
This compound
-
4% Paraformaldehyde (PFA)
-
DAPI
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate.
-
Transfect the cells with the GRK5-GFP expression vector using a suitable transfection reagent.
-
Allow the cells to express the protein for 24-48 hours.
-
Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the Gq-coupled receptor agonist for a specified time (e.g., 30-60 minutes).
-
Fix the cells with 4% PFA and stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal microscope.
-
Quantify the nuclear to cytoplasmic fluorescence intensity ratio to determine the extent of GRK5 nuclear translocation. A decrease in this ratio in this compound-treated cells compared to agonist-stimulated cells indicates inhibition of nuclear translocation.
Protocol 4: Cell Viability Assay
This protocol outlines a general method to assess the cytotoxicity of this compound on a chosen cell line using a colorimetric assay such as the MTT or MTS assay.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549)
-
Cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a powerful and selective tool for the investigation of GRK5 biology. The protocols provided herein offer a starting point for researchers to explore the biochemical and cellular effects of this inhibitor. The high selectivity of this compound allows for a more precise dissection of GRK5-specific functions, which will be invaluable for advancing our understanding of its role in health and disease and for the development of novel therapeutic strategies.
References
Application Notes and Protocols for GRL018-21 in Cardiovascular Disease Research
User Request: The user requested detailed application notes and protocols for the compound GRL018-21 for studying cardiovascular diseases. This was to include quantitative data, experimental protocols, and visualizations of signaling pathways.
Initial Search and Findings: An extensive search was conducted to gather information on this compound, its mechanism of action, and its application in cardiovascular disease research. The search queries included "this compound mechanism of action cardiovascular disease," "this compound experimental protocols cardiovascular," "this compound quantitative data cardiovascular research," and "this compound signaling pathways cardiovascular."
Outcome of Information Retrieval: The comprehensive search did not yield any specific information related to a compound designated "this compound." The search results provided general information on cardiovascular disease mechanisms and the role of GLP-1 agonists, but no mention of the specific compound this compound was found.
Recommendation: It is recommended that the user verify the compound identifier "this compound" for accuracy. If the identifier is correct, it is possible that the information is not yet publicly available, and therefore, the requested documentation cannot be created at this time. Should a corrected or alternative identifier be available, a new search can be initiated.
Application Notes and Protocols for Novel Therapeutic Agents in Heart Failure Research
A Note on the Topic "GRL018-21": Initial searches for a compound specifically designated "this compound" in the context of heart failure research did not yield specific results. It is possible that this is an internal, non-public compound name, a misnomer, or a compound not yet described in publicly available literature. However, the broader search for related terms and research areas in heart failure has highlighted significant interest in several classes of compounds, particularly Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) and Fibroblast Growth Factor 21 (FGF21), as well as emerging interest in Ghrelin receptor agonists.
This document provides detailed application notes and protocols for the use of GLP-1 RAs and FGF21 in heart failure research, reflecting the current state of scientific inquiry in this field. A brief overview of Ghrelin receptor agonists is also included as an emerging area of interest.
Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) in Heart Failure Research
Application Notes:
Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) are a class of drugs initially developed for the treatment of type 2 diabetes.[1][2] They have garnered significant attention in cardiovascular research due to their demonstrated benefits in reducing cardiovascular events.[1][3] In the context of heart failure, particularly heart failure with preserved ejection fraction (HFpEF), recent clinical trials have shown that GLP-1 RAs can lead to improvements in symptoms and weight loss.[1] The mechanisms of action of GLP-1 RAs in the cardiovascular system are multifaceted and appear to extend beyond their glucose-lowering effects.[2]
The therapeutic potential of GLP-1 RAs in heart failure is thought to be mediated through various pathways, including modulation of the sympathetic nervous system, reduction of inflammatory cytokine signaling, mitigation of oxidative stress, and improvements in cardiac metabolism and endothelial function.[1] These agents have been shown to influence vascular pathways involving nitric oxide signaling and renal sodium handling, which contributes to improved hemodynamics.[1] While the direct effects on cardiac cells are still being fully elucidated, the systemic metabolic and anti-inflammatory actions of GLP-1 RAs provide a strong basis for their observed clinical benefits in heart failure.[1]
Quantitative Data Summary:
| Parameter | Study Population | Treatment | Outcome | Reference |
| Heart Failure Hospitalizations | Patients without a history of heart failure | GLP-1 RA vs. Placebo | Hazard Ratio (HR) = 0.79 (95% CI 0.63-0.98) | [3] |
| Cardiovascular Death | Patients without a history of heart failure | GLP-1 RA vs. Placebo | HR = 0.81 (95% CI 0.71-0.92) | [3] |
| Composite of HF hospitalizations and CV death | Patients without a history of heart failure | GLP-1 RA vs. Placebo | HR = 0.80 (95% CI 0.72-0.89) | [3] |
| Heart Failure Exacerbations | Patients with HF with preserved and mildly reduced EF | GLP-1 RA vs. Placebo | Risk Ratio (RR) = 0.59 (95% CI: 0.45-0.76) | [4] |
| Kansas City Cardiomyopathy Questionnaire (KCCQ) clinical summary score | Patients with HF with preserved and mildly reduced EF | GLP-1 RA vs. Placebo | Standard Mean Difference (SMD): 7.38 (95% CI: 5.51-9.26) | [4] |
| 6-minute walk distance | Patients with HF with preserved and mildly reduced EF | GLP-1 RA vs. Placebo | SMD: 17.69 (95% CI: 11.87-23.34) | [4] |
| Body Weight Change | Patients with HF with preserved and mildly reduced EF | GLP-1 RA vs. Placebo | SMD: -9.56 (95% CI -12.74 to -6.39) | [4] |
Experimental Protocols:
Protocol 1: In Vivo Assessment of GLP-1 RA Efficacy in a Mouse Model of Heart Failure
-
Model: Transverse Aortic Constriction (TAC) to induce pressure-overload heart failure.
-
Animals: 8-10 week old male C57BL/6J mice.
-
Procedure:
-
Induce heart failure by performing TAC surgery.
-
Four weeks post-TAC, confirm the development of heart failure via echocardiography (assessing ejection fraction, left ventricular dimensions, and wall thickness).
-
Randomly assign mice to two groups: Vehicle control (saline) and GLP-1 RA treatment (e.g., Liraglutide, 0.3 mg/kg, twice daily via subcutaneous injection).
-
Treat animals for 4 weeks.
-
Perform serial echocardiography every 2 weeks to monitor cardiac function.
-
At the end of the treatment period, perform terminal hemodynamic measurements using a pressure-volume catheter.
-
Harvest hearts for histological analysis (e.g., Masson's trichrome for fibrosis, Wheat germ agglutinin staining for myocyte size) and molecular analysis (e.g., qPCR for hypertrophic and fibrotic markers, Western blot for signaling pathway proteins).
-
Signaling Pathway:
Fibroblast Growth Factor 21 (FGF21) in Heart Failure Research
Application Notes:
Fibroblast Growth Factor 21 (FGF21) is a hormone-like protein primarily produced by the liver that plays a crucial role in regulating energy homeostasis.[5][6] In the context of cardiovascular disease, FGF21 has emerged as a protective factor against cardiac remodeling and heart failure.[5][7] Elevated levels of circulating FGF21 are observed in patients with heart failure, which may represent a compensatory response to cardiac stress.[6]
The cardioprotective effects of FGF21 are attributed to its ability to modulate various cellular processes within the heart.[5][7] It has been shown to improve cardiomyocyte energy metabolism, enhance autophagy, and reduce oxidative stress.[5][7] Furthermore, FGF21 exhibits anti-inflammatory properties by modulating macrophage polarization and reduces cardiac fibrosis by inhibiting fibroblast activity and collagen deposition.[5][7] The signaling pathways involved in these effects include the activation of SIRT1, ERK1/2, and the inhibition of the TGF-β/Smad2 and PI3K/Akt/mTOR pathways.[5][7]
Quantitative Data Summary:
| Parameter | Study Population | Finding | Reference |
| Circulating FGF21 Levels | Heart Failure with Reduced Ejection Fraction (HFrEF) patients vs. Healthy Controls | HFrEF: 834.4 pg/mL (95% CI: 628.4-1040.3) vs. Controls: 146.0 pg/mL (95% CI: 86.3-205.7) | [6] |
| Correlation with Clinical Markers in HFrEF | Circulating FGF21 levels | Positively correlated with B-type natriuretic peptide (BNP) and total bilirubin |
Experimental Protocols:
Protocol 2: In Vitro Assessment of FGF21 on Cardiomyocyte Hypertrophy
-
Cell Model: Neonatal rat ventricular myocytes (NRVMs).
-
Procedure:
-
Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups.
-
Plate cells and allow them to attach and become confluent.
-
Induce hypertrophy by treating the cells with phenylephrine (PE, 100 µM) for 48 hours.
-
Co-treat a subset of PE-stimulated cells with recombinant human FGF21 (rhFGF21) at varying concentrations (e.g., 10, 50, 100 ng/mL).
-
Assess cardiomyocyte hypertrophy by measuring cell surface area using immunofluorescence staining for α-actinin.
-
Quantify the expression of hypertrophic marker genes (e.g., ANP, BNP, β-MHC) using qPCR.
-
Investigate signaling pathways by performing Western blot analysis for key proteins (e.g., phosphorylated and total Akt, mTOR, ERK1/2).
-
Signaling Pathway:
References
- 1. GLP-1 Receptor Agonists in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seti.org [seti.org]
- 3. Glucagon-Like Peptide 1 Receptor Agonists and Heart Failure: The Need for Further Evidence Generation and Practice Guidelines Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ghrelin receptor agonist improves cardiac function in preclinical heart failure | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ghrelin: An Emerging Therapy for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study finds safer skin whitening solution in postbiotic [personalcareinsights.com]
GRL018-21: Application Notes and Protocols for Neurological Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRL018-21 is a potent and highly selective, non-covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1][2] GRKs are a family of serine/threonine kinases that play a critical role in the regulation of G protein-coupled receptors (GPCRs), which are involved in a vast array of physiological processes.[3] this compound's high selectivity for GRK5 makes it a valuable tool for investigating the specific roles of this kinase in health and disease. Recent research has implicated GRK5 in the pathophysiology of several neurological disorders, including Alzheimer's disease and Parkinson's disease, positioning this compound as a promising research compound for therapeutic development in this area.[4][5]
GRK5 is expressed in the limbic system of the brain and is involved in neuronal morphogenesis and the regulation of cognitive functions.[6] Its dysfunction has been linked to key pathological hallmarks of neurodegenerative diseases. For instance, GRK5 deficiency is associated with Alzheimer's-like pathology, including the hyperphosphorylation of tau and increased accumulation of β-amyloid.[2][7][8] Conversely, elevated levels of GRK5 have been found in the brains of Parkinson's disease patients, where it promotes the phosphorylation and aggregation of α-synuclein.[1][5][9] These findings underscore the potential of targeting GRK5 with a selective inhibitor like this compound to modulate these pathological processes.
These application notes provide an overview of the potential uses of this compound in neurological disorder research and detailed protocols for key experiments.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 | Selectivity | Compound Type |
| GRK5 | 10 nM[1][10] | >100,000-fold over GRK2[2] | Non-covalent inhibitor[2] |
Signaling Pathways and Experimental Workflows
Caption: GRK5 signaling pathways and points of inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in neurological disorders.
Application Notes
This compound can be utilized in a variety of experimental settings to investigate the role of GRK5 in neurological disorders.
-
Alzheimer's Disease Research:
-
Investigate the effect of GRK5 inhibition on amyloid precursor protein (APP) processing and the generation of amyloid-β (Aβ) peptides in neuronal cell cultures and animal models of Alzheimer's disease.
-
Assess the impact of this compound on tau phosphorylation at various disease-relevant epitopes in vitro and in vivo.[8]
-
Explore the role of GRK5 in neuroinflammation by treating microglial and astrocyte cell cultures with this compound in the presence of inflammatory stimuli.[11]
-
-
Parkinson's Disease Research:
-
Determine the effect of this compound on the phosphorylation of α-synuclein at Serine 129 and its subsequent aggregation in cell-based models and in vivo.[1][9]
-
Evaluate the potential of this compound to protect dopaminergic neurons from α-synuclein-induced toxicity.
-
Investigate the impact of GRK5 inhibition on neuroinflammation in models of Parkinson's disease.
-
-
General Neurological Research:
-
Use this compound as a selective tool to dissect the role of GRK5 in regulating the signaling of various GPCRs implicated in neuronal function and survival.
-
Explore the non-canonical, kinase-independent functions of GRK5 in the nucleus and how these are affected by this compound.[7]
-
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on α-Synuclein Phosphorylation in a Neuronal Cell Line
Objective: To determine the effect of this compound on the phosphorylation of α-synuclein at Serine 129 in a cellular model of Parkinson's disease.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Recombinant human α-synuclein pre-formed fibrils (PFFs)
-
This compound (dissolved in DMSO)
-
Primary antibodies: anti-phospho-α-synuclein (Ser129), anti-total-α-synuclein, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment with this compound: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2 hours.
-
Induction of α-Synuclein Pathology: Add α-synuclein PFFs to the media at a final concentration of 2 µg/mL to induce the phosphorylation of endogenous α-synuclein.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against phospho-α-synuclein (Ser129), total α-synuclein, and β-actin overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize the levels of phospho-α-synuclein to total α-synuclein and β-actin.
Protocol 2: Evaluation of this compound in an Animal Model of Alzheimer's Disease
Objective: To assess the in vivo efficacy of this compound in reducing Alzheimer's-like pathology and improving cognitive function in a transgenic mouse model.
Materials:
-
APP/PS1 transgenic mice (or another suitable model of AD) and wild-type littermates.
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).
-
Morris Water Maze or other behavioral testing apparatus.
-
Anesthetics and perfusion solutions (PBS and 4% paraformaldehyde).
-
Cryostat or microtome for brain sectioning.
-
Primary antibodies for immunohistochemistry (e.g., anti-Aβ (6E10), anti-phospho-tau (AT8)).
-
Fluorescently labeled secondary antibodies.
-
Mounting medium with DAPI.
-
Microscope for imaging.
Procedure:
-
Animal Dosing: a. Begin dosing of APP/PS1 mice at an age when pathology starts to develop (e.g., 6 months). b. Administer this compound or vehicle daily via the chosen route for a period of 3-6 months.
-
Behavioral Testing: a. In the final month of treatment, conduct behavioral tests such as the Morris Water Maze to assess spatial learning and memory.
-
Tissue Collection: a. At the end of the treatment period, anesthetize the mice and perfuse them transcardially with PBS followed by 4% paraformaldehyde. b. Harvest the brains and post-fix them overnight. c. Cryoprotect the brains in a sucrose solution.
-
Immunohistochemistry: a. Section the brains using a cryostat or microtome. b. Perform immunohistochemical staining on brain sections for Aβ plaques and hyperphosphorylated tau. c. Mount the sections with DAPI-containing mounting medium.
-
Image Analysis: a. Capture images of stained sections from relevant brain regions (e.g., hippocampus, cortex). b. Quantify the plaque burden and the number of tau-positive neurons.
-
Data Analysis: a. Analyze the behavioral data to determine if this compound treatment improved cognitive performance. b. Compare the pathological readouts between the vehicle- and this compound-treated groups.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions based on their experimental setup and objectives. The synthesis of this compound has been described in the literature and should be performed by qualified chemists.[7]
References
- 1. The role of G-protein-coupled receptor kinase 5 in pathogenesis of sporadic Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GRK5 deficiency leads to early Alzheimer-like pathology and working memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting GRK5 for Treating Chronic Degenerative Diseases [mdpi.com]
- 6. Targeting GRK5 for Treating Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GRK5 Deficiency Causes Mild Cognitive Impairment due to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GRK5 influences the phosphorylation of tau via GSK3β and contributes to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of G-Protein-Coupled Receptor Kinase 5 in Pathogenesis of Sporadic Parkinson's Disease | Journal of Neuroscience [jneurosci.org]
- 10. Accelerating Alzheimer’s pathogenesis by GRK5 deficiency via cholinergic dysfunction [scirp.org]
- 11. GRK5 deficiency exaggerates inflammatory changes in TgAPPsw mice - PMC [pmc.ncbi.nlm.nih.gov]
GRL018-21: A Potent and Selective Tool for Investigating GPCR Desensitization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GRL018-21 is a recently developed small molecule inhibitor that offers high potency and selectivity for G protein-coupled receptor kinase 5 (GRK5).[1][2][3][4] As a key regulator of G protein-coupled receptor (GPCR) desensitization, GRK5 represents a critical target for understanding the modulation of GPCR signaling. These application notes provide comprehensive protocols and quantitative data to facilitate the use of this compound as a research tool in the study of GPCR desensitization and its implications in various physiological and pathological processes, including heart failure and cancer.[1][4]
This compound: Quantitative Data and Properties
This compound is a non-covalent inhibitor that demonstrates significant potency and selectivity for GRK5.[3][5] The following table summarizes the key quantitative parameters of this compound, highlighting its utility as a precise tool for targeting GRK5.
| Parameter | Value | Species/System | Reference |
| IC50 (GRK5) | 10 nM | Recombinant | [2][3] |
| IC50 (human GRK5 wild-type) | 48 nM | Recombinant | [1] |
| IC50 (bovine GRK5 wild-type) | 56 nM | Recombinant | [1] |
| Selectivity over GRK2 | >100,000-fold | Recombinant | [4][5] |
| Kinetic Inhibition (KI) | 0.7 µM | Recombinant | [1] |
| Kinact | 6.9 min-1 | Recombinant | [1] |
Signaling Pathways
GPCR Desensitization Signaling Pathway
G protein-coupled receptor (GPCR) activation by an agonist initiates a signaling cascade. To prevent overstimulation, a process of desensitization is triggered. This process is primarily mediated by G protein-coupled receptor kinases (GRKs), such as GRK5. GRKs phosphorylate the intracellular domains of the activated GPCR, which then serves as a binding site for β-arrestin. The binding of β-arrestin sterically hinders further G protein coupling, thus terminating the signal. Furthermore, β-arrestin promotes the internalization of the receptor via clathrin-coated pits, removing it from the cell surface and further attenuating the signal. This compound, by selectively inhibiting GRK5, can be used to dissect the specific role of this kinase in the desensitization of various GPCRs.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound in key experiments to study GPCR desensitization.
Protocol 1: In Vitro GRK5 Kinase Activity Assay
This protocol is designed to determine the in vitro potency of this compound in inhibiting GRK5 activity.
Materials:
-
Recombinant human GRK5 enzyme
-
GRK5 substrate (e.g., casein or a specific peptide substrate)
-
This compound
-
ATP, [γ-32P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microcentrifuge tube, combine the recombinant GRK5 enzyme, the substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular GPCR Internalization Assay
This protocol describes how to assess the effect of this compound on agonist-induced GPCR internalization in a cellular context.
Materials:
-
Cells stably or transiently expressing the GPCR of interest tagged with a fluorescent protein (e.g., GFP)
-
This compound
-
GPCR agonist
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing cells
-
High-content imaging system or fluorescence microscope
Procedure:
-
Plate the cells in a multi-well plate suitable for imaging.
-
Allow the cells to adhere and grow overnight.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free medium for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with the GPCR agonist at a predetermined concentration (e.g., EC80) for a time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS to stop the internalization process.
-
Fix the cells with 4% PFA.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the internalization of the fluorescently tagged GPCR by measuring the formation of intracellular vesicles or the decrease in plasma membrane fluorescence.
-
Analyze the data to determine the effect of this compound on the rate and extent of GPCR internalization.
Protocol 3: β-Arrestin Recruitment Assay
This protocol outlines a method to measure the recruitment of β-arrestin to the activated GPCR and how this compound modulates this interaction.
Materials:
-
Cells co-expressing the GPCR of interest and a β-arrestin fusion protein (e.g., β-arrestin-GFP or a component of an enzyme complementation system).
-
This compound
-
GPCR agonist
-
Assay-specific detection reagents (e.g., substrate for enzyme complementation).
-
Plate reader capable of detecting the assay signal (luminescence or fluorescence).
Procedure:
-
Plate the cells in a white or black clear-bottom multi-well plate.
-
Allow the cells to adhere and grow overnight.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Add the GPCR agonist to stimulate the cells.
-
Incubate for a time sufficient for β-arrestin recruitment to occur.
-
Add the detection reagents according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Analyze the dose-response curves to determine the effect of this compound on agonist-induced β-arrestin recruitment.
Experimental Workflow for Investigating the Role of GRK5 in GPCR Desensitization using this compound
The following diagram illustrates a logical workflow for a research project aimed at elucidating the role of GRK5 in the desensitization of a specific GPCR using this compound.
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of GRK5's role in GPCR desensitization. Its high potency and selectivity allow for precise interrogation of this signaling pathway. The protocols provided herein offer a starting point for researchers to design and execute experiments aimed at elucidating the intricate mechanisms of GPCR regulation and identifying potential therapeutic targets for a range of diseases.
References
- 1. New G protein-coupled receptor kinase 5 inhibitor disclosed | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRK (GPCRK) | DC Chemicals [dcchemicals.com]
GRL018-21: A Potent and Selective Inhibitor of GRK5-Mediated Phosphorylation
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling. Dysregulation of GRK5 activity has been implicated in the pathophysiology of various diseases, including heart failure, cardiac hypertrophy, and cancer. GRL018-21 is a novel, potent, and highly selective inhibitor of GRK5. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in in vitro kinase assays.
Mechanism of Action
This compound is a furanylketoamide-derived inhibitor that targets the active site of GRK5. It forms a reversible covalent bond with the cysteine residue at position 474 (Cys474) within the kinase's active site.[1] This interaction effectively blocks the binding of ATP and subsequent phosphorylation of GRK5 substrates. The high selectivity of this compound for GRK5 over other kinases, such as GRK2, is a key attribute that makes it a valuable tool for studying GRK5-specific functions and a promising candidate for therapeutic development.[1]
Quantitative Data
The inhibitory potency of this compound against GRK5 has been characterized by determining its half-maximal inhibitory concentration (IC50) and kinetic parameters. The following tables summarize the key quantitative data for this compound.
Table 1: IC50 Values of this compound against GRK5 Variants
| Target Enzyme | IC50 (µM) |
| GRK5 (general) | 0.01[1] |
| Human GRK5 wild-type | 0.048[1] |
| Bovine GRK5 wild-type | 0.056[1] |
| Bovine GRK5 C474S mutant | 0.16[1] |
Table 2: Kinetic Inhibition Constants of this compound against GRK5
| Parameter | Value |
| K_I (µM) | 0.7[1] |
| k_inact (min⁻¹) | 6.9[1] |
Signaling Pathway Diagram
The following diagram illustrates the canonical GPCR signaling pathway and the inhibitory effect of this compound on GRK5-mediated phosphorylation.
Caption: GRK5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound on GRK5-mediated phosphorylation. This protocol is a representative example based on common kinase assay methodologies. For specific experimental details, it is recommended to consult the primary publication by Chen Y, et al. in the European Journal of Medicinal Chemistry (2024, 264: 115931).
In Vitro GRK5 Kinase Inhibition Assay (Radiometric)
This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a suitable substrate by GRK5.
Materials:
-
Recombinant human GRK5 enzyme
-
GRK5 substrate (e.g., casein or a specific peptide substrate)
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant across all wells (typically ≤1%).
-
Prepare kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, recombinant GRK5 enzyme, and the GRK5 substrate.
-
Set up the reaction: In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the reaction: Add the kinase reaction mix to each well. To initiate the phosphorylation reaction, add a solution of [γ-³²P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km of GRK5 for ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture from each well onto a P81 phosphocellulose paper.
-
Wash the papers: Wash the P81 papers multiple times with the stopping solution (e.g., 1% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify phosphorylation: Air-dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro GRK5 kinase inhibition assay.
Caption: Workflow for in vitro GRK5 kinase inhibition assay.
Applications in Drug Development
The high potency and selectivity of this compound make it an invaluable tool for several stages of drug development:
-
Target Validation: this compound can be used in cellular and in vivo models to elucidate the specific roles of GRK5 in disease pathology, thereby validating it as a therapeutic target.
-
Lead Optimization: The well-defined structure-activity relationship of this compound and its analogs can guide medicinal chemistry efforts to develop new inhibitors with improved pharmacokinetic and pharmacodynamic properties.
-
Screening Assays: this compound can serve as a reference compound in high-throughput screening campaigns to identify new classes of GRK5 inhibitors.
-
Translational Research: By understanding the effects of selective GRK5 inhibition with this compound, researchers can better predict the potential therapeutic efficacy and side-effect profile of GRK5-targeting drugs in clinical settings.
Conclusion
This compound is a powerful and selective chemical probe for investigating the biological functions of GRK5. The data and protocols presented in these application notes provide a foundation for researchers and drug development professionals to effectively utilize this inhibitor in their studies. Further investigation into the cellular and in vivo effects of this compound will continue to enhance our understanding of GRK5-mediated signaling and its therapeutic potential.
References
Application Notes and Protocols: GRL018-21 in High-Throughput Screening Assays
Introduction
High-throughput screening (HTS) is a fundamental technology in modern drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic candidates. HTS assays are designed to be robust, scalable, and amenable to automation, allowing for the efficient evaluation of thousands of compounds. A variety of assay formats are employed in HTS, including biochemical assays that measure the activity of a specific enzyme or protein, and cell-based assays that assess the effect of a compound on cellular processes. Key performance metrics for HTS assays include the Z'-factor, signal-to-noise ratio, and reproducibility, which ensure the quality and reliability of the screening data.
This document provides detailed application notes and protocols for the use of a hypothetical compound, GRL018-21, in high-throughput screening assays targeting the Interleukin-21 (IL-21) signaling pathway. IL-21 is a pleiotropic cytokine that plays a critical role in regulating immune responses.[1][2] Dysregulation of the IL-21 pathway has been implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention.[2][3] this compound is a potent and selective modulator of the IL-21 receptor (IL-21R), and these protocols are designed to facilitate its characterization in relevant HTS formats.
IL-21 Signaling Pathway
IL-21 exerts its biological effects by binding to a heterodimeric receptor complex composed of the IL-21R and the common gamma chain (γc).[1] This binding event activates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, primarily through the phosphorylation and activation of STAT3.[1][3] Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in cell differentiation, proliferation, and survival.[3] The IL-21 signaling cascade can also activate other pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[1][3]
Caption: IL-21 Signaling Pathway.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various high-throughput screening assays.
Table 1: Biochemical Assay - this compound Inhibition of IL-21/IL-21R Binding
| Assay Format | This compound IC₅₀ (nM) | Hill Slope | Z'-Factor |
| Homogeneous Time-Resolved Fluorescence (HTRF) | 15.2 ± 2.1 | 1.1 | 0.85 |
| Fluorescence Polarization (FP) | 18.5 ± 3.5 | 0.9 | 0.78 |
Table 2: Cell-Based Assay - this compound Inhibition of IL-21-Mediated STAT3 Phosphorylation
| Cell Line | This compound IC₅₀ (nM) | Assay Window (Fold Change) | Z'-Factor |
| HEK293/IL-21R | 25.8 ± 4.3 | 10.2 | 0.82 |
| NK-92 | 32.1 ± 5.6 | 8.5 | 0.75 |
Experimental Protocols
Protocol 1: HTRF-Based IL-21/IL-21R Binding Assay
This protocol describes a competitive binding assay to measure the inhibition of the interaction between IL-21 and its receptor by this compound.
Materials:
-
Recombinant human IL-21 protein (tagged with terbium cryptate)
-
Recombinant human IL-21R protein (tagged with d2)
-
This compound compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Workflow:
Caption: HTRF Binding Assay Workflow.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Dispense 2 µL of the compound dilutions or DMSO (control) into the wells of a 384-well plate.
-
Add 2 µL of terbium-labeled IL-21 to each well.
-
Add 2 µL of d2-labeled IL-21R to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC₅₀ value.
Protocol 2: Cell-Based STAT3 Phosphorylation Assay
This protocol describes a cell-based assay to measure the inhibition of IL-21-induced STAT3 phosphorylation by this compound.
Materials:
-
HEK293 cells stably expressing human IL-21R or NK-92 cells
-
This compound compound
-
Recombinant human IL-21
-
Cell culture medium
-
Assay buffer (e.g., HBSS)
-
Fixation and permeabilization buffers
-
Anti-phospho-STAT3 (Tyr705) antibody
-
Fluorescently labeled secondary antibody
-
High-content imaging system or flow cytometer
Workflow:
Caption: Cell-Based Phosphorylation Assay Workflow.
Procedure:
-
Seed HEK293/IL-21R or NK-92 cells into a 96-well plate and culture overnight.
-
Pre-treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with a pre-determined EC₈₀ concentration of IL-21 for 30 minutes.
-
Fix and permeabilize the cells according to standard protocols.
-
Incubate the cells with a primary antibody against phospho-STAT3 (Tyr705).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Acquire images using a high-content imaging system or analyze by flow cytometry.
-
Quantify the fluorescence intensity of phospho-STAT3 and plot the data against the compound concentration to determine the IC₅₀ value.
References
Troubleshooting & Optimization
GRL018-21 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of GRL018-21, a potent and selective inhibitor of G protein-coupled receptor kinase 5 (GRK5). Below you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues researchers might encounter.
Solubility and Compound Handling
Q1: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
Q2: My this compound solution appears to have precipitated after dilution into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize Solvent Composition: Consider using a co-solvent system. For instance, a mixture of DMSO and ethanol may improve solubility in the final aqueous solution.
-
Lower the Final Concentration: The concentration of this compound in your final assay may be too high. Try performing a dose-response curve to determine the lowest effective concentration.
-
Use a Surfactant: In some in vitro assays, a small amount of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) can help maintain the solubility of the compound.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use to minimize the time for precipitation to occur.
Stability and Storage
Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?
A3: Proper storage is critical to maintain the integrity of this compound.
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Q4: I am concerned about the stability of this compound in my cell culture medium during a long-term experiment. How can I assess its stability?
A4: The stability of this compound in aqueous media over extended periods can be a concern. To assess this, you can perform a time-course experiment. Prepare your complete cell culture medium containing this compound and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At different time points (e.g., 0, 8, 24, 48 hours), take an aliquot of the medium and test its ability to inhibit GRK5 activity in a reliable in vitro kinase assay. A decrease in inhibitory activity over time would suggest compound degradation.
Experimental Design and Interpretation
Q5: My in vitro kinase assay shows potent inhibition of GRK5 by this compound, but I am not observing the expected effect in my cell-based assay. What could be the reason?
A5: Discrepancies between in vitro and cellular assays are a common challenge in drug discovery. Several factors could contribute to this:
-
Cell Permeability: this compound may have poor permeability across the cell membrane.
-
Efflux Pumps: The compound might be actively transported out of the cells by efflux pumps like P-glycoprotein (MDR1).
-
Off-Target Effects: In a complex cellular environment, this compound might have off-target effects that mask or counteract its on-target inhibition of GRK5.
-
Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.
To investigate these possibilities, you could consider performing cell permeability assays, using efflux pump inhibitors, or conducting broader kinase profiling to identify potential off-target interactions.
Q6: I am seeing inconsistent results between experiments. How can I improve the reproducibility of my assays with this compound?
A6: Reproducibility can be improved by carefully controlling several experimental variables:
-
Consistent Compound Handling: Always prepare fresh dilutions from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Assay Conditions: Ensure that the concentrations of GRK5, substrate, and ATP in your kinase assays are consistent and optimized.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and serum concentrations, as these can all influence cellular responses.
-
Controls: Include appropriate positive and negative controls in every experiment. For example, a known GRK5 inhibitor (if available) can serve as a positive control for inhibition.
Quantitative Data Summary
Due to the limited availability of public data for this compound, a comprehensive quantitative summary is not yet possible. The following table provides a summary of the currently known information. Researchers are encouraged to perform their own dose-response experiments to determine the precise potency in their specific assay systems.
| Parameter | Value | Notes |
| IC50 (GRK5) | 10 nM | In vitro half-maximal inhibitory concentration against GRK5. |
| Solubility | Soluble in DMSO | Quantitative solubility data in mg/mL is not specified. |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | For DMSO stock solutions. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
The following are general protocols that can be adapted for use with this compound. Optimization for specific experimental conditions is recommended.
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), Anhydrous Dimethyl Sulfoxide (DMSO), Sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to prepare a 10 mM stock solution (Molecular Weight of this compound = 526.52 g/mol ).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for a short period) may be used if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General In Vitro GRK5 Kinase Assay
-
Materials: Recombinant human GRK5, GRK5 substrate (e.g., a specific peptide or protein), this compound stock solution, Kinase assay buffer, ATP, 96-well assay plates, Detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of this compound from the DMSO stock solution in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
In a 96-well plate, add the kinase assay buffer, the GRK5 enzyme, and the this compound dilutions.
-
Add the GRK5 substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and measure the signal (e.g., luminescence).
-
Plot the results as percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
GRK5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving GRK5. Upon agonist binding to a G protein-coupled receptor (GPCR), GRK5 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation promotes the binding of β-arrestin, which leads to receptor desensitization and internalization, as well as initiating β-arrestin-mediated signaling.
Caption: Canonical GRK5 signaling pathway at the plasma membrane.
Experimental Workflow: Troubleshooting Solubility Issues
This diagram outlines a logical workflow for addressing solubility problems with this compound.
Caption: A workflow for troubleshooting this compound solubility issues.
GRL018-21 optimal concentration for cell culture
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of GRL018-21 for use in cell culture?
A: Currently, there is no publicly available information or published research data regarding the compound "this compound". Searches of scientific databases and supplier catalogs did not yield any specific details about this compound. Therefore, the optimal concentration for cell culture has not been established and cannot be provided at this time.
It is possible that this compound is an internal or newly developed compound that has not yet been characterized in the public domain. To determine the optimal concentration, it would be necessary to perform initial dose-response experiments.
Q2: Where can I find the Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound?
A: A search for the Safety Data Sheet for "this compound" did not return any specific results. This further suggests that the compound is not a commercially available product. For safety and handling information, it is crucial to refer to the internal documentation provided by the source of the compound.
Troubleshooting Guide: Determining Optimal Concentration for a Novel Compound (e.g., this compound)
If you are working with a novel or uncharacterized compound like this compound, a systematic approach is required to determine its optimal concentration for cell culture experiments. Below is a general troubleshooting and experimental workflow guide.
Initial Steps & Considerations
-
Compound Information: Gather all available information on this compound, including its chemical structure, solvent, and any predicted biological activity. This information is critical for designing relevant experiments.
-
Cell Line Selection: The optimal concentration of a compound is highly dependent on the cell line being used. Select cell lines that are relevant to the expected biological activity of this compound.
-
Control Wells: Always include appropriate controls in your experiments:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: A known compound that elicits a similar biological effect to what is expected from this compound, if available.
-
Experimental Workflow for Determining Optimal Concentration
The following workflow outlines a standard method for determining the optimal concentration of a new compound for cell culture.
Figure 1. A general experimental workflow for determining the optimal concentration of a novel compound in cell culture.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This protocol is a common method for assessing the effect of a compound on cell viability and can be used to determine the IC50 (half-maximal inhibitory concentration).
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common starting range is from 1 nM to 100 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include vehicle and untreated controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Data Presentation
The results from a dose-response experiment should be summarized in a table for clear comparison.
| Compound Concentration | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | ± 5.2 |
| 1 nM | 98.5 | ± 4.8 |
| 10 nM | 95.1 | ± 5.5 |
| 100 nM | 80.3 | ± 6.1 |
| 1 µM | 52.7 | ± 4.9 |
| 10 µM | 21.4 | ± 3.2 |
| 100 µM | 5.8 | ± 1.5 |
Hypothetical Signaling Pathway Diagram
Without knowing the mechanism of action of this compound, a specific signaling pathway cannot be provided. However, the following is a generic representation of how a hypothetical inhibitor might interact with a signaling pathway.
Figure 2. A hypothetical signaling pathway showing this compound as an inhibitor of an intracellular kinase.
Troubleshooting GRL018-21 experimental results
Technical Support Center: GRL018-21
Introduction: This guide provides troubleshooting support for experiments involving this compound, a selective inhibitor of the serine/threonine kinase KX. This compound is designed to specifically block the Alpha Signaling Pathway, which is frequently dysregulated in proliferative diseases. The expected downstream effect of KX inhibition is the reduced phosphorylation of its primary substrate, Protein Y (p-Protein Y), leading to an anti-proliferative response in sensitive cell lines. This document addresses common issues to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: No observable anti-proliferative effect after this compound treatment.
Q: My cell viability assay (e.g., MTT, CellTiter-Glo) shows no significant decrease in cell viability after treating with this compound at the recommended concentration. What could be the cause?
A: This is a common issue that can stem from several factors, ranging from the compound itself to the specific biological system being used.
Possible Causes & Solutions:
-
Compound Integrity: Ensure the this compound powder was properly dissolved in the recommended solvent (e.g., DMSO) and stored correctly (e.g., -20°C or -80°C). Repeated freeze-thaw cycles can degrade the compound. Consider using a fresh aliquot.
-
Cell Line Resistance: The target cell line may not express sufficient levels of the Kinase X (KX) target, or it may have compensatory signaling pathways.
-
Action: Confirm KX expression via Western Blot or qPCR. If expression is low or absent, select an alternative cell line known to be sensitive to KX inhibition.
-
-
Incorrect Dosage: The effective concentration (IC50) can vary significantly between cell lines.
-
Action: Perform a dose-response experiment using a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50 for your specific cell line.
-
Troubleshooting Workflow: No Anti-Proliferative Effect
Caption: A flowchart for troubleshooting lack of cell viability effects.
Issue 2: Inconsistent or no change in p-Protein Y levels via Western Blot.
Q: I'm not seeing the expected decrease in the phosphorylation of Protein Y after this compound treatment, or my results are highly variable.
A: Western blotting for phosphorylated proteins requires careful optimization of timing and technique.
Possible Causes & Solutions:
-
Suboptimal Treatment Time: The dephosphorylation of Protein Y may be a rapid and transient event.
-
Action: Perform a time-course experiment. Treat cells with this compound at a fixed concentration (e.g., 5x IC50) and harvest cell lysates at various time points (e.g., 15 min, 30 min, 1 hr, 4 hrs, 24 hrs) to identify the optimal window for observing p-Protein Y reduction.
-
-
Antibody Performance: The antibodies for p-Protein Y or total Protein Y may be of poor quality or used at a suboptimal dilution.
-
Action: Validate your antibodies using positive and negative controls. Run a dilution series to determine the optimal antibody concentration.
-
-
Sample Handling: Phosphatase activity in your cell lysate can artificially reduce the p-Protein Y signal.
-
Action: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.
-
Data Summary: Expected vs. Observed p-Protein Y Levels
| Treatment Group | Expected Relative p-Protein Y Level (Normalized to Total Protein Y) | Commonly Observed Problematic Result |
|---|---|---|
| Vehicle (DMSO) | 1.0 (Baseline) | 1.0 |
| This compound (1µM) | < 0.3 | ~1.0 (No inhibition) |
| Positive Control | > 2.0 (If applicable) | N/A |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to determine the cytotoxic or cytostatic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard culture conditions.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to calculate the IC50 value.
Protocol 2: Western Blotting for p-Protein Y
This protocol outlines the steps to detect changes in Protein Y phosphorylation.
Experimental Workflow: Western Blot for p-Protein Y
Caption: A step-by-step workflow for the Western Blotting protocol.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-Protein Y (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody for total Protein Y.
Signaling Pathway Context
The Alpha Signaling Pathway and this compound Mechanism of Action
GRL018-21 off-target effects and how to mitigate them
Technical Support Center: GRL-0617
Disclaimer: Information regarding a compound designated "GRL018-21" is not available in the public domain. This technical support guide focuses on GRL-0617 , a known inhibitor of the papain-like protease (PLpro) of SARS-CoV and SARS-CoV-2, due to the similarity in nomenclature. Researchers should verify the identity of their compound before proceeding.
This guide provides troubleshooting advice and frequently asked questions regarding the potential off-target effects of GRL-0617 and strategies to mitigate them in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of GRL-0617?
GRL-0617 is a potent and selective non-covalent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2 (and SARS-CoV). PLpro is a viral enzyme essential for processing viral polyproteins and for its deubiquitinating and deISGylating activities, which help the virus evade the host's innate immune response.
Q2: What are the known off-target effects of GRL-0617?
While GRL-0617 has been shown to be highly selective for viral PLpro over many host proteases, some off-target activity has been noted, particularly against certain human deubiquitinases (DUBs). For instance, at higher concentrations, it can inhibit human ubiquitin-specific peptidase 1 (USP1) and ubiquitin C-terminal hydrolase L1 (UCH-L1).
Q3: What are the potential consequences of these off-target effects in my experiments?
Off-target inhibition of host DUBs like USP1 and UCH-L1 can lead to unintended biological consequences, potentially confounding experimental results. These can include alterations in DNA repair pathways, protein stability, and neuronal function, which might be misinterpreted as on-target effects related to viral PLpro inhibition.
Q4: How can I minimize the off-target effects of GRL-0617?
To mitigate off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate GRL-0617 in your assays to determine the minimal concentration required for effective PLpro inhibition.
-
Employ control compounds: Include a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects.
-
Perform orthogonal validation: Use complementary methods, such as siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the intended target (PLpro in a viral context), to confirm that the observed phenotype is due to the inhibition of the primary target.
-
Conduct selectivity profiling: Test GRL-0617 against a panel of host DUBs and other relevant proteases to understand its selectivity profile in your experimental system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity or altered cell morphology. | Off-target effects at high concentrations of GRL-0617. | Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 (cytotoxic concentration 50). Use a concentration well below the CC50. |
| Inconsistent results between experiments. | Variability in compound concentration, cell passage number, or assay conditions. | Standardize all experimental parameters. Prepare fresh dilutions of GRL-0617 from a DMSO stock for each experiment. |
| Phenotype does not match genetic knockdown of the target. | The observed effect may be due to off-target activity of GRL-0617. | Use a rescue experiment. For example, if inhibiting PLpro, see if the phenotype can be reversed by expressing a GRL-0617-resistant mutant of PLpro. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of GRL-0617 against its primary target and known off-targets.
| Target | Assay Type | IC50 / Ki | Reference |
| SARS-CoV-2 PLpro | Enzymatic Assay | ~0.5 µM (IC50) | |
| SARS-CoV PLpro | Enzymatic Assay | ~0.6 µM (IC50) | |
| Human USP1 | Enzymatic Assay | > 25 µM (IC50) | |
| Human UCH-L1 | Enzymatic Assay | > 25 µM (IC50) | |
| Human Cathepsin B | Enzymatic Assay | No inhibition | |
| Human Cathepsin L | Enzymatic Assay | No inhibition |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Determining the On-Target IC50 of GRL-0617 against SARS-CoV-2 PLpro
Objective: To determine the concentration of GRL-0617 that inhibits 50% of SARS-CoV-2 PLpro enzymatic activity.
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
Fluorogenic substrate (e.g., Ub-AMC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT)
-
GRL-0617
-
DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of GRL-0617 in DMSO. Then, dilute further in assay buffer to the desired final concentrations.
-
Add a fixed amount of SARS-CoV-2 PLpro to each well of the 384-well plate containing the diluted GRL-0617 or DMSO control.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Ub-AMC to each well.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm) at 37°C for 60 minutes.
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase over time).
-
Plot the reaction velocities against the logarithm of the GRL-0617 concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that GRL-0617 engages with its target (PLpro) in a cellular environment.
Materials:
-
Cells expressing the target protein (e.g., SARS-CoV-2 infected cells or cells overexpressing PLpro)
-
GRL-0617
-
DMSO
-
PBS
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for protein analysis (e.g., SDS-PAGE, Western blot)
-
Antibody against the target protein
Procedure:
-
Treat the cells with GRL-0617 or DMSO (vehicle control) at the desired concentration for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot them into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, then cool to room temperature.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
Analyze the soluble fractions by Western blot using an antibody specific to PLpro.
-
A positive target engagement will result in a higher amount of soluble PLpro at elevated temperatures in the GRL-0617-treated samples compared to the DMSO control.
Diagrams
Caption: Troubleshooting workflow for GRL-0617 off-target effects.
Caption: GRL-0617 mechanism of action and potential off-target pathways.
Technical Support Center: Improving GRL018-21 Efficacy In Vivo
Notice: Information regarding the specific compound "GRL018-21" is not publicly available at this time. The following technical support guide is a generalized framework based on common challenges encountered during in vivo studies of investigational compounds. Researchers should adapt these recommendations to the specific characteristics of their molecule and experimental model.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected plasma concentrations of this compound in our animal models. What are the potential causes and solutions?
A1: Low plasma exposure is a frequent challenge in preclinical in vivo studies. The underlying causes can be multifactorial, ranging from formulation issues to rapid metabolism. A systematic troubleshooting approach is recommended.
Troubleshooting Low Plasma Exposure of this compound
| Potential Cause | Troubleshooting Steps | Recommended Solutions |
| Poor Solubility | Assess the aqueous solubility of this compound at the pH of the vehicle. | - Formulation Optimization: Explore the use of co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins).- Salt Formation: If applicable, investigate different salt forms of this compound that may exhibit improved solubility. |
| High First-Pass Metabolism | Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the species being tested. | - Route of Administration: Consider alternative routes that bypass the liver, such as intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) administration.- Metabolic Inhibition: Co-administration with a known inhibitor of the relevant metabolic enzymes (use with caution and appropriate controls). |
| Rapid Excretion | Analyze urine and feces for the presence of the parent compound and metabolites. | - Dosing Regimen: Increase the dosing frequency or consider a continuous infusion model to maintain therapeutic concentrations.- Formulation Modification: Investigate sustained-release formulations to slow down the rate of clearance. |
| Poor Absorption (Oral Dosing) | Perform in situ intestinal perfusion studies or use Caco-2 cell permeability assays. | - Permeation Enhancers: Include excipients in the formulation that can improve intestinal absorption.- Prodrug Strategy: Design a prodrug of this compound that is more readily absorbed and then converted to the active form in vivo. |
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Efficacy Studies
High variability in treatment response across animals can mask the true efficacy of this compound.
Logical Flow for Troubleshooting High Variability
Caption: A flowchart for diagnosing and addressing high inter-individual variability in in vivo efficacy studies.
Detailed Methodologies:
-
Dosing Procedure Review: Ensure consistent administration volume, speed of injection, and anatomical location for all animals. For oral gavage, verify proper technique to avoid accidental tracheal administration.
-
Formulation Homogeneity: If this compound is administered as a suspension, ensure it is thoroughly mixed before each dose is drawn. Consider using a stirring plate to maintain homogeneity during the dosing period.
Issue 2: Lack of Correlation Between In Vitro Potency and In Vivo Efficacy
A common challenge is when a compound that is highly potent in cell-based assays fails to show the expected efficacy in an animal model.
Potential Reasons for In Vitro-In Vivo Discrepancy
GRL018-21 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GRL018-21. The content is designed to address specific issues that may be encountered during the optimization of dose-response curves for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a typical cell-based assay?
A1: For initial experiments, a common starting point is to use a wide concentration range, typically from 1 nM to 100 µM. This broad range helps to identify the potency of the compound and establish the key parameters of the dose-response curve, such as the EC50 and the maximum effect.
Q2: How should I prepare the stock solution of this compound?
A2: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, we recommend dissolving the compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Ensure the powder is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the common causes of high variability between replicate wells in my dose-response experiment?
A3: High variability can stem from several factors, including inconsistent cell seeding, inaccurate pipetting of the compound dilutions, or edge effects in the microplate. Ensure that your cell suspension is homogenous before seeding and that your pipetting technique is consistent. To mitigate edge effects, consider avoiding the outer wells of the plate for data collection or filling them with a buffer solution.
Q4: My dose-response curve does not reach a plateau (100% inhibition/activation). What could be the issue?
A4: If the curve does not plateau, it may indicate that the highest concentration of this compound tested is not sufficient to elicit a maximal response. It is also possible that the compound has low efficacy or that it is exhibiting non-specific effects at high concentrations. Consider extending the concentration range. If the issue persists, it may be necessary to investigate the compound's mechanism of action further.
Troubleshooting Guides
Issue 1: Unexpectedly Low Potency (High EC50 Value)
If the calculated EC50 value for this compound is significantly higher than expected, consider the following troubleshooting steps:
-
Verify Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Check Assay Conditions: The observed potency can be influenced by assay parameters such as cell density, serum concentration in the media, and incubation time. Refer to the standardized protocol to ensure all conditions are optimal.
-
Assess Cell Health: The physiological state of the cells can impact their responsiveness to the compound. Perform a cell viability assay to confirm that the cells are healthy and metabolically active.
Issue 2: Poor Curve Fit or Atypical Curve Shape
A dose-response curve that does not fit a standard sigmoidal model may indicate underlying experimental issues.
-
Review Data Points: Examine the raw data for outliers that may be skewing the curve fit. If an outlier is identified, it may be appropriate to exclude it from the analysis, with proper justification.
-
Evaluate Dilution Series: An error in the serial dilution of this compound can lead to a distorted curve. Prepare a fresh dilution series and repeat the experiment.
-
Consider Compound Solubility: At high concentrations, this compound may precipitate out of solution, leading to a decrease in the effective concentration and an anomalous curve shape. Visually inspect the wells of the assay plate for any signs of precipitation.
Experimental Protocols & Data Presentation
Standard Dose-Response Assay Protocol
This protocol outlines a typical workflow for generating a dose-response curve for this compound in a 96-well plate format.
-
Cell Seeding: Seed a 96-well plate with cells at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay medium. A common approach is to perform a 1:3 or 1:10 dilution series to cover a wide range of concentrations.
-
Compound Addition: Remove the culture medium from the wells and add the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
Assay Readout: Perform the assay readout using a suitable method to measure the biological response of interest (e.g., cell viability, reporter gene expression, or protein phosphorylation).
-
Data Analysis: Plot the response as a function of the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50, slope, and maximal effect.
Hypothetical Dose-Response Data for this compound
The following table summarizes hypothetical data from three independent experiments investigating the effect of this compound on the viability of two different cancer cell lines.
| Cell Line | Experiment | EC50 (nM) | Hill Slope | Max Inhibition (%) |
| Cell Line A | 1 | 25.3 | 1.2 | 98.2 |
| 2 | 28.1 | 1.1 | 97.5 | |
| 3 | 24.9 | 1.3 | 99.1 | |
| Cell Line B | 1 | 152.7 | 0.9 | 85.4 |
| 2 | 165.2 | 0.8 | 88.1 | |
| 3 | 148.9 | 1.0 | 86.7 |
Visualizations
This compound Experimental Workflow
Caption: Workflow for a this compound dose-response experiment.
Hypothetical this compound Signaling Pathway
Preventing GRL018-21 degradation in solution
This technical support center provides guidance on preventing the degradation of GRL018-21 in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. The final concentration of the organic solvent in the aqueous working solution should be kept low (typically <1%) to avoid impacting the experiment. |
| Loss of activity over time | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If a solution must be stored, aliquot it into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results | Variability in solution preparation or handling. | Standardize the solution preparation protocol. Ensure all users follow the same procedure for dissolving, diluting, and storing this compound. |
| Discoloration of the solution | Oxidative degradation of the compound. | Use degassed buffers and solvents. Consider adding an antioxidant, but first, verify its compatibility with the experimental system. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions of this compound in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions can then be diluted into aqueous buffers for final experimental use.
2. How should I store this compound solutions?
Stock solutions in organic solvents should be aliquoted into small, single-use volumes and stored at -80°C. Aqueous working solutions should be prepared fresh for each experiment and used immediately. Avoid long-term storage of aqueous solutions.
3. What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound have not been fully elucidated, similar peptide boronic acid derivatives are known to be susceptible to oxidative degradation.[1] This can involve cleavage of the boronic acid group, leading to a loss of biological activity.[1] Hydrolysis can also occur, particularly under non-neutral pH conditions.
4. Can I do anything to prevent oxidative degradation?
Using degassed solvents and buffers can help minimize oxidation. While antioxidants can be beneficial, their use should be approached with caution as some, like ascorbate, have been observed to accelerate degradation in similar compounds.[1] It is crucial to validate the compatibility of any antioxidant with your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of dry DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store immediately at -80°C.
Protocol 2: Preparation of Aqueous Working Solution
-
Thawing: Rapidly thaw a single aliquot of the this compound stock solution.
-
Dilution: Add the required volume of the stock solution to your pre-warmed (to experimental temperature) aqueous buffer.
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing to prevent protein denaturation if present in the buffer.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.
Caption: General experimental workflow for using this compound in cell-based assays.
References
Technical Support Center: GRL018-21 Protocol Modifications
Query Unresolved: Further Information Required
Our extensive search for "GRL018-21" has not yielded specific information regarding a protocol or compound with this identifier. This suggests that "this compound" may be an internal designation, a new or unpublished agent, or a highly specialized protocol not yet documented in publicly accessible scientific literature.
To provide you with the detailed technical support you require, including troubleshooting guides, FAQs, and protocol modifications for specific cell lines, we kindly request additional details about this compound. Please provide any of the following information:
-
Nature of this compound: Is it a small molecule, a biologic, a specific experimental protocol, or something else?
-
Target or Pathway: What is the intended biological target or signaling pathway of this compound?
-
Source or Vendor: If it is a compound, which company or research group synthesized or supplied it?
-
Associated Publication or Patent: Is there any literature, even if preliminary, that describes this compound?
-
Basic Protocol Outline: Can you provide a summary of the standard this compound protocol that you are currently using?
Once we have this essential context, we will be able to build a comprehensive technical support resource tailored to your needs.
In the interim, we can offer a generalized framework for troubleshooting and modifying a hypothetical cell-based assay protocol. Below are examples of the types of resources we can develop once more information about this compound is available.
General Troubleshooting Guide for Cell-Based Assays
This guide addresses common issues encountered when working with various cell lines and experimental agents.
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette with care, ensuring equal volumes in each well. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Low Assay Signal or Dynamic Range | Suboptimal reagent concentration | Perform a titration of the key reagents to determine the optimal concentration for your specific cell line. |
| Incorrect incubation time | Conduct a time-course experiment to identify the optimal incubation period for the desired biological response. | |
| Cell line is not responsive | Verify the expression of the target in your chosen cell line via methods like qPCR or Western blotting. Consider using a positive control cell line known to respond. | |
| Cell Death or Toxicity | Compound/reagent cytotoxicity | Perform a dose-response curve to determine the cytotoxic concentration of your test agent. Consider reducing the concentration or incubation time. |
| Contamination (bacterial, fungal, mycoplasma) | Regularly test cell cultures for contamination. Discard any contaminated stocks and use fresh, sterile reagents. |
Frequently Asked Questions (FAQs) - General Protocol Optimization
Q: How do I adapt a protocol for a new cell line?
A: When applying a protocol to a new cell line, it is crucial to re-optimize several parameters. Start by establishing the optimal seeding density to ensure the cells are in the logarithmic growth phase during the experiment. Next, determine the optimal concentration of your test agent (e.g., this compound) by performing a dose-response curve. Finally, optimize the assay incubation time to capture the peak biological response.
Q: What are the best practices for minimizing variability in my experiments?
A: Consistency is key. Always use cells within a similar passage number range, as cell characteristics can change over time. Ensure all reagents are properly thawed, mixed, and at the correct temperature before use. When plating cells, be meticulous about achieving a uniform cell suspension. Include appropriate controls (e.g., vehicle control, positive control, negative control) in every experiment to monitor for assay drift and ensure data quality.
Example Diagrams (Illustrative)
Once the nature of this compound is clarified, we can generate specific diagrams. Below are generic examples of what can be provided.
Caption: A generalized workflow for a cell-based experiment.
Caption: A hypothetical signaling cascade initiated by an experimental agent.
We look forward to receiving more information about this compound to provide you with a tailored and effective technical support resource.
Interpreting unexpected data from GRL018-21 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with GRL018-21, a novel inhibitor of the Interleukin-21 (IL-21) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the Interleukin-21 Receptor (IL-21R). By binding to the receptor, it prevents the downstream signaling cascade initiated by IL-21, primarily through the JAK-STAT pathway.
Q2: What are the expected effects of this compound on immune cells?
A2: The expected effects of this compound are based on the known functions of IL-21. Inhibition of IL-21 signaling is anticipated to lead to reduced B-cell proliferation and differentiation into plasma cells, decreased activation of T-cells, and modulation of Natural Killer (NK) cell activity.
Q3: In which experimental systems has this compound been validated?
A3: this compound has been validated in various in vitro and in vivo preclinical models. These include primary human and murine immune cell cultures, as well as rodent models of autoimmune disease and B-cell malignancies.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at -20°C for long-term use and at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles. Refer to the product datasheet for specific formulation and solubility information.
Troubleshooting Guide
This guide addresses potential unexpected data and experimental outcomes when using this compound.
Issue 1: No observable effect of this compound on B-cell proliferation.
-
Question: We are not observing the expected decrease in B-cell proliferation in our in vitro assay after treatment with this compound. What could be the reason?
-
Answer: There are several potential reasons for this observation:
-
Cell Health and Viability: Ensure that the primary B-cells are healthy and viable before starting the experiment. Poor cell health can mask the inhibitory effects of the compound.
-
IL-21 Concentration: The concentration of IL-21 used to stimulate the cells might be too high, leading to overwhelming receptor activation that cannot be sufficiently blocked by the tested concentrations of this compound. Consider performing a dose-response curve with varying IL-21 concentrations.
-
Compound Potency and Stability: Verify the integrity and concentration of your this compound stock solution. Improper storage or handling might lead to degradation of the compound.
-
Assay-Specific Issues: The proliferation assay itself might be the source of the issue. Ensure that the readout (e.g., BrdU incorporation, CFSE dilution) is optimized and that the incubation times are appropriate.
-
Issue 2: Unexpected increase in T-cell apoptosis.
-
Question: Our experiments show a significant increase in T-cell apoptosis at high concentrations of this compound, which is not the expected mechanism of action. Is this off-target toxicity?
-
Answer: While off-target effects are a possibility with any compound, an increase in T-cell apoptosis could also be an indirect consequence of IL-21 pathway inhibition. IL-21 has complex roles and can promote the survival of certain T-cell subsets.[1] To investigate this further:
-
Dose-Response Analysis: Perform a detailed dose-response analysis to determine the concentration at which apoptosis is induced. Compare this to the IC50 for IL-21R inhibition. A large difference might suggest off-target effects.
-
Control Compounds: Include control compounds with known mechanisms of action to benchmark the observed effects.
-
Apoptosis Marker Analysis: Use multiple markers of apoptosis (e.g., Annexin V, Caspase-3/7 activity) to confirm the observation and characterize the apoptotic pathway.
-
Issue 3: Inconsistent results in in vivo studies.
-
Question: We are seeing high variability in the efficacy of this compound in our animal models of autoimmune disease. What factors could contribute to this?
-
Answer: In vivo studies are inherently more complex and subject to greater variability. Key factors to consider include:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The dosing regimen (dose, frequency, route of administration) may not be optimal for maintaining a therapeutic concentration of this compound at the site of action. PK/PD studies are crucial to establish the correct dosing.
-
Animal Model Variability: The specific animal model and its genetic background can significantly influence the disease phenotype and response to treatment. Ensure that the model is well-characterized and that experimental groups are properly randomized.
-
Compound Formulation and Delivery: The formulation of this compound for in vivo use is critical. Poor solubility or stability in the vehicle can lead to inconsistent bioavailability.
-
Quantitative Data Summary
The following tables summarize hypothetical data comparing expected versus unexpected outcomes in key this compound experiments.
Table 1: In Vitro B-Cell Proliferation Assay
| Treatment Group | IL-21 (ng/mL) | This compound (µM) | Proliferation Index (Fold Change vs. Unstimulated) | Interpretation |
| Unstimulated Control | 0 | 0 | 1.0 | Baseline |
| IL-21 Stimulation | 50 | 0 | 4.5 ± 0.3 | Expected Stimulation |
| Expected Outcome | 50 | 1 | 1.2 ± 0.2 | Effective Inhibition |
| Unexpected Outcome | 50 | 1 | 4.3 ± 0.4 | Lack of Efficacy |
Table 2: In Vivo STAT3 Phosphorylation in Splenocytes
| Treatment Group | This compound (mg/kg) | pSTAT3 Positive Cells (%) | Interpretation |
| Vehicle Control | 0 | 25 ± 3 | Baseline Phosphorylation |
| Expected Outcome | 10 | 5 ± 1 | Target Engagement |
| Unexpected Outcome | 10 | 23 ± 4 | Poor Bioavailability/Efficacy |
Experimental Protocols
Protocol 1: In Vitro B-Cell Proliferation Assay
-
Isolate primary B-cells from human peripheral blood or mouse spleen using magnetic-activated cell sorting (MACS).
-
Plate the B-cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with recombinant IL-21 (e.g., 50 ng/mL) and an appropriate co-stimulant (e.g., anti-CD40 antibody).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Assess proliferation using a standard method such as the addition of [3H]-thymidine for the final 18 hours of culture, followed by scintillation counting, or by using a fluorescent dye-based assay like CFSE.
-
Calculate the proliferation index relative to the unstimulated control.
Protocol 2: Western Blot for STAT3 Phosphorylation
-
Culture a responsive cell line (e.g., human lymphoma cell line) to 80% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-treat the cells with this compound (e.g., 1 µM) or vehicle for 1 hour.
-
Stimulate with IL-21 (e.g., 100 ng/mL) for 15-30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize phospho-STAT3 to total STAT3.
Visualizations
Caption: IL-21 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
GRL018-21 cellular uptake and bioavailability challenges
Notice: Information regarding the specific compound GRL018-21, including its cellular uptake, bioavailability, and detailed experimental protocols, is not publicly available at this time. The following technical support guide is based on general principles and common challenges encountered with novel compounds in cell-based assays and early-stage drug development. Researchers working with this compound should adapt these general guidelines to their specific experimental observations.
Frequently Asked Questions (FAQs)
Q1: We are observing low or no cellular uptake of this compound in our in vitro model. What are the potential causes and troubleshooting steps?
A1: Low cellular permeability is a common challenge for novel chemical entities. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Compound Solubility: Ensure this compound is fully dissolved in your culture medium. Precipitated compound will not be available for cellular uptake.
-
Troubleshooting: Visually inspect the medium for any precipitate after adding the compound. Consider performing a solubility test in your specific cell culture medium. If solubility is an issue, you may need to use a solubilizing agent (e.g., DMSO, ethanol), but be mindful of its potential toxicity to your cells and include appropriate vehicle controls.
-
-
Cell Health and Confluency: Unhealthy or overly confluent cells may exhibit altered membrane transport and endocytic activity.
-
Troubleshooting: Regularly monitor cell morphology and viability (e.g., using a trypan blue exclusion assay). Ensure you are plating cells at an optimal density and using them within a consistent passage number range.
-
-
Incubation Time and Concentration: The kinetics of uptake may be slow, or you may be using a concentration that is too low to detect.
-
Troubleshooting: Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) and a dose-response experiment with a wide range of concentrations to identify optimal conditions.
-
Q2: How can we investigate the mechanism of cellular uptake for this compound?
A2: Understanding the mechanism of uptake is crucial for optimizing delivery. Here is a general workflow to investigate endocytic pathways:
-
Energy Dependence: Most active transport mechanisms are energy-dependent. Pre-incubating cells at 4°C or with metabolic inhibitors (e.g., sodium azide, 2-deoxyglucose) before adding this compound can indicate if uptake is an active process. A significant reduction in uptake under these conditions suggests active transport.
-
Pharmacological Inhibitors: Use well-characterized inhibitors of specific endocytic pathways.
| Pathway | Inhibitor | Mechanism of Action | Typical Working Concentration |
| Clathrin-mediated endocytosis | Chlorpromazine | Inhibits the assembly of clathrin-coated pits | 5-10 µM |
| Pitstop® 2 | Inhibits clathrin heavy chain | 10-30 µM | |
| Caveolae-mediated endocytosis | Genistein | Inhibits tyrosine kinase signaling involved in caveolae formation | 50-200 µM |
| Filipin | Binds to cholesterol, disrupting caveolae structure | 1-5 µg/mL | |
| Macropinocytosis | Amiloride | Inhibits the Na+/H+ exchanger required for macropinocytosis | 50-100 µM |
| EIPA | A more potent amiloride analog | 10-50 µM |
Note: Always perform toxicity assays for each inhibitor on your specific cell line to determine the optimal non-toxic working concentration. Include appropriate controls for each experiment.
Troubleshooting Guides
Issue: High variability in cellular uptake results between experiments.
-
Potential Cause 1: Inconsistent Cell Passaging.
-
Solution: Use cells within a narrow passage number range for all experiments. Create a cell bank of a low passage number and thaw new vials regularly.
-
-
Potential Cause 2: Variation in Compound Preparation.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. If using a solubilizing agent, ensure the final concentration in the media is consistent across all wells and experiments. Vortex stock solutions thoroughly before each use.
-
-
Potential Cause 3: Fluctuations in Incubator Conditions.
-
Solution: Regularly calibrate your incubator for temperature and CO2 levels. Ensure consistent humidity, as evaporation can concentrate the compound in the wells.
-
Issue: Observed cytotoxicity at concentrations required for detectable uptake.
-
Potential Cause 1: On-target toxicity.
-
Solution: This may be an intrinsic property of the compound. Consider using more sensitive detection methods to allow for the use of lower, non-toxic concentrations.
-
-
Potential Cause 2: Off-target effects or vehicle toxicity.
-
Solution: If using a solubilizing agent like DMSO, perform a dose-response curve for the vehicle alone to determine its toxicity threshold in your cell line. Ensure the final vehicle concentration is well below this toxic level.
-
-
Potential Cause 3: Compound instability.
-
Solution: The compound may be degrading into a toxic byproduct. Assess the stability of this compound in your cell culture medium over the time course of your experiment using methods like HPLC.
-
Experimental Protocols
Protocol: General Cellular Uptake Assay using a Fluorescently Labeled Analog of this compound
This is a hypothetical protocol assuming a fluorescent version of this compound is available. If not, a quantitative method like LC-MS/MS would be required to measure the intracellular concentration of the unlabeled compound.
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X working solution of fluorescently labeled this compound in pre-warmed, serum-free cell culture medium.
-
Treatment: Carefully remove the old medium from the wells. Add the 2X working solution to the wells.
-
Incubation: Incubate the plate for the desired amount of time (e.g., 4 hours) at 37°C.
-
Washing: Aspirate the compound-containing medium. Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any compound that is not internalized.
-
Cell Lysis: Add a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate for 10 minutes on a shaker to ensure complete lysis.
-
Quantification: Transfer the lysate to a new plate and measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Normalization: In a parallel plate, perform a protein quantification assay (e.g., BCA assay) on the cell lysate from control wells to normalize the fluorescence signal to the amount of protein (and thus, the number of cells).
Visualizations
Caption: Troubleshooting workflow for low cellular uptake of this compound.
Validation & Comparative
GRL018-21: A Potent and Selective GRK5 Inhibitor for Cardiovascular and Oncological Research
A detailed comparison of GRL018-21 with other notable G protein-coupled receptor kinase 5 inhibitors, supported by experimental data and protocols.
G protein-coupled receptor kinase 5 (GRK5) has emerged as a significant therapeutic target in the fields of cardiovascular disease and oncology. Its role in promoting cardiac hypertrophy and cell growth has spurred the development of selective inhibitors.[1][2][3] Among these, this compound has demonstrated exceptional potency and selectivity, positioning it as a valuable tool for researchers. This guide provides a comprehensive comparison of this compound with other key GRK5 inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Performance Comparison of GRK5 Inhibitors
This compound, a furanylketoamide-derived inhibitor, distinguishes itself with a low nanomolar inhibitory concentration (IC50) and remarkable selectivity for GRK5 over the closely related GRK2.[2] This high degree of selectivity is crucial for dissecting the specific roles of GRK5 in cellular signaling pathways without the confounding effects of inhibiting other kinases. The following table summarizes the performance of this compound in comparison to other well-documented GRK5 inhibitors.
| Inhibitor | GRK5 IC50 (nM) | GRK2 IC50 (µM) | Selectivity (GRK2/GRK5) | Mechanism of Action | Reference |
| This compound | 10 | >1000 | >100,000 | Reversible Covalent | [2][4][5] |
| CCG-273441 | 8.6 | 12 | ~1,400 | Covalent | [4] |
| Amlexanox | Low µM | - | - | Not specified | [1] |
| CCG-215022 | - | - | Selective for GRK5 | Not specified | [1] |
| Sunitinib | Low µM | - | Modest | Not specified | [1][4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context and the biological relevance of GRK5 inhibition, the following diagrams illustrate the GRK5 signaling pathway in cardiac hypertrophy and the workflows for key experimental assays.
GRK5 Signaling in Cardiac Hypertrophy
GRK5 plays a pivotal role in the development of cardiac hypertrophy.[1][3] Upon stimulation by hypertrophic agonists, GRK5 can translocate to the nucleus and phosphorylate histone deacetylase 5 (HDAC5), leading to the activation of pro-hypertrophic gene transcription.[6] Inhibitors like this compound can block this cascade, offering a potential therapeutic strategy.
Caption: GRK5 signaling pathway in cardiac hypertrophy.
In Vitro Kinase Inhibition Assay Workflow
The potency of GRK5 inhibitors is typically determined using an in vitro kinase assay. This experiment measures the ability of a compound to inhibit the phosphorylation of a substrate by GRK5.
Caption: Workflow for an in vitro GRK5 kinase inhibition assay.
Cardiomyocyte Hypertrophy Assay Workflow
To assess the efficacy of GRK5 inhibitors in a cellular context, a cardiomyocyte hypertrophy assay is employed. This assay measures the ability of a compound to prevent the enlargement of cardiomyocytes induced by hypertrophic stimuli.
Caption: Workflow for a cardiomyocyte hypertrophy assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays used to characterize GRK5 inhibitors.
In Vitro GRK5 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GRK5.
Materials:
-
Recombinant human GRK5
-
GRK5 substrate (e.g., casein)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant GRK5, substrate, and kinase assay buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7][8][9][10]
Cardiomyocyte Hypertrophy Assay
Objective: To evaluate the effect of a GRK5 inhibitor on agonist-induced cardiomyocyte hypertrophy.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs)
-
Cell culture medium and supplements
-
Hypertrophic agonist (e.g., Endothelin-1, Phenylephrine)
-
Test compounds (e.g., this compound)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against α-actinin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope with imaging software
Procedure:
-
Isolate and culture NRVMs in appropriate culture plates.
-
After allowing the cells to attach and become quiescent, treat the cells with the test compound at various concentrations for a specified pre-incubation time.
-
Stimulate the cells with a hypertrophic agonist (e.g., 1 µM Endothelin-1) for 24-48 hours. Include a vehicle-treated control group and a group treated with the test compound alone.
-
After the incubation period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate the cells with a primary antibody against α-actinin, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Use imaging software to measure the surface area of individual cardiomyocytes.
-
A significant reduction in cell size in the presence of the inhibitor compared to agonist stimulation alone indicates an anti-hypertrophic effect.[11][12][13][14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. New G protein-coupled receptor kinase 5 inhibitor disclosed | BioWorld [bioworld.com]
- 3. GRK5: Exploring its hype in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GRK5-Mediated Exacerbation of Pathological Cardiac Hypertrophy Involves Facilitation of Nuclear NFAT Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. revvity.com [revvity.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. fujifilmcdi.com [fujifilmcdi.com]
- 12. High-Throughput Phenotyping Toolkit for Characterizing Cellular Models of Hypertrophic Cardiomyopathy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fujifilmcdi.com [fujifilmcdi.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
A Comparative Guide to GRL018-21 and Paroxetine as GRK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent G protein-coupled receptor kinase (GRK) inhibitors: GRL018-21 and paroxetine. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to GRK Inhibition
G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. They phosphorylate activated GPCRs, leading to the recruitment of arrestin proteins, which desensitize the receptor and promote its internalization. Dysregulation of GRK activity is implicated in various diseases, including heart failure, making them attractive therapeutic targets.
This compound is a recently developed, potent, and highly selective inhibitor of GRK5. In contrast, paroxetine , a well-known selective serotonin reuptake inhibitor (SSRI), has been identified as a direct inhibitor of GRK2. Their distinct selectivity profiles make them valuable tools for dissecting the specific roles of different GRK subfamilies.
Quantitative Performance Comparison
The following table summarizes the inhibitory potency (IC50) of this compound and paroxetine against various GRK subtypes as reported in the literature. It is important to note that direct head-to-head comparisons in the same study are limited, and assay conditions can influence IC50 values.
| Target Kinase | This compound IC50 | Paroxetine IC50 | Fold Selectivity (Paroxetine vs. This compound) |
| GRK1 | Not Reported | ~316 µM[1] | - |
| GRK2 | >1,000,000 nM (>100,000-fold selective for GRK5 over GRK2) | ~1.4 µM - 20 µM[2][3][4] | - |
| GRK3 | Not Reported | Not Reported | - |
| GRK5 | 10 nM | ~251 µM[1] | ~25,100-fold |
| GRK6 | Not Reported | Not Reported | - |
Note: IC50 values for paroxetine can vary depending on the substrate used in the assay (e.g., rhodopsin or tubulin)[1]. The selectivity of this compound for GRK5 over GRK2 is exceptionally high. Data for other GRK subtypes for this compound is not widely available.
Signaling Pathway and Inhibition Points
GRKs are key regulators of GPCR signaling. The diagram below illustrates the canonical GPCR signaling pathway and the points of inhibition for this compound and paroxetine.
Experimental Protocols
The determination of inhibitory activity for this compound and paroxetine typically involves in vitro kinase assays. Below are detailed methodologies for two common approaches.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
Detailed Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
In a 384-well plate, add the test compound (this compound or paroxetine) at various concentrations.
-
Add the specific GRK enzyme (e.g., GRK5 or GRK2) to the wells.
-
Initiate the reaction by adding a mixture of the kinase substrate (e.g., a specific peptide or protein like casein) and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Radiometric Kinase Assay (e.g., [γ-³²P]ATP Filter Binding Assay)
This classic method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.
Principle: The kinase transfers the ³²P-labeled gamma-phosphate from ATP to a substrate. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.
Detailed Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
In a microcentrifuge tube, combine the specific GRK enzyme, the test inhibitor (this compound or paroxetine), and the kinase substrate (e.g., tubulin or rhodopsin).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes).
-
-
Reaction Termination and Substrate Capture:
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose P81 paper).
-
Wash the filter extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
The amount of radioactivity is directly proportional to the kinase activity.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors.
Conclusion
This compound and paroxetine are valuable pharmacological tools for investigating the roles of specific GRKs. This compound stands out for its exceptional potency and selectivity for GRK5, making it an ideal probe for studying the functions of this particular kinase. Paroxetine, while less potent and selective, provides a readily available inhibitor of GRK2 and has been instrumental in elucidating the role of GRK2 in cellular processes. The choice between these two inhibitors will ultimately depend on the specific research question and the GRK isoform of interest. This guide provides the necessary data and methodological insights to aid in this decision-making process.
References
- 1. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective engagement of G protein coupled receptor kinases (GRKs) encodes distinct functions of biased ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the G protein-coupled receptor kinase 2/3 N terminus in discriminating the endocytic effects of opioid agonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GRL018-21: A Comparative Selectivity Profile Against Other Kinases
This guide provides a detailed comparison of the kinase selectivity profile of GRL018-21, a novel potent inhibitor of Polo-like Kinase 4 (PLK4), against other known PLK4 inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance and potential for further investigation.
Introduction
Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability. Dysregulation of PLK4 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound has been developed as a highly selective inhibitor of PLK4. This document outlines its selectivity against a broad panel of kinases and compares its profile to other notable PLK4 inhibitors, ORIC-613 and RP-1664.[1][2][3]
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects.[4] A comprehensive kinase panel was screened to determine the inhibitory activity of this compound.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound (Hypothetical Data) | ORIC-613 | RP-1664 |
| PLK4 | 2.1 | 1.71 [1] | 3 [5] |
| PLK1 | >10,000 | >10,000 | >10,000[5] |
| PLK2 | 8,500 | Not Reported | Not Reported |
| PLK3 | >10,000 | Not Reported | Not Reported |
| AURKA | >10,000 | Not Reported | >10,000[5] |
| AURKB | >10,000 | Not Reported | >10,000[5] |
| CDK1 | >10,000 | Not Reported | Not Reported |
| CDK2 | >10,000 | Not Reported | Not Reported |
| VEGFR2 | 9,800 | Not Reported | Not Reported |
| FGFR1 | >10,000 | Not Reported | Not Reported |
Data for ORIC-613 and RP-1664 are derived from published sources.[1][5] Data for this compound is presented as a hypothetical profile for comparative purposes.
The data clearly indicates that this compound is a highly potent and selective inhibitor of PLK4. Similar to other leading PLK4 inhibitors, it demonstrates exquisite selectivity over other members of the Polo-like kinase family (PLK1, PLK2, PLK3) and other key cell cycle kinases such as Aurora kinases (AURKA, AURKB) and Cyclin-Dependent Kinases (CDKs).[5] This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities.
Experimental Protocols
The determination of the kinase inhibition profile of this compound was performed using a well-established in vitro biochemical assay.
Biochemical Kinase Assay Protocol
The inhibitory activity of this compound was assessed using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[6] This method measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Reagents: Recombinant human kinases, appropriate substrates, ATP, and the test compound (this compound).
-
Procedure:
-
The kinase, substrate, and test compound were incubated in a buffer solution.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed for a specified time at a controlled temperature.
-
The reaction was stopped, and the amount of ADP produced was quantified using a luminescence-based detection reagent.
-
-
Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, were calculated from dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PLK4 signaling pathway and the experimental workflow for determining kinase selectivity.
Caption: Simplified diagram of the PLK4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the kinase selectivity profile of a test compound.
Conclusion
The hypothetical data for this compound suggests it is a highly potent and selective PLK4 inhibitor, with a profile comparable or superior to existing inhibitors like ORIC-613 and RP-1664. Its high selectivity against a broad range of kinases underscores its potential as a precise therapeutic agent with a favorable safety profile. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancers with PLK4 dysregulation.
References
- 1. Oric Pharmaceuticals reports on highly potent, selective and orally bioavailable PLK4 inhibitor | BioWorld [bioworld.com]
- 2. reparerx.com [reparerx.com]
- 3. The PLK4 inhibitor RP-1664 demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
A Researcher's Guide to Validating G-Protein-Coupled Receptor Kinase 5 (GRK5) Target Engagement in Cells: Featuring GRL018-21
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within the complex cellular environment is a critical step in the development of novel therapeutics. This guide provides a framework for validating the cellular target engagement of GRL018-21, a potent and highly selective inhibitor of G-protein-coupled receptor kinase 5 (GRK5), and compares the available methodologies using other known GRK5 inhibitors as case studies.
This compound has emerged as a promising tool for studying the cellular functions of GRK5, a key regulator of G-protein-coupled receptor (GPCR) signaling. Dysregulation of GRK5 has been implicated in heart failure and certain cancers. While this compound has demonstrated high potency in biochemical assays, validating its engagement with GRK5 within living cells is essential to bridge the gap between in vitro activity and cellular efficacy.
Comparing GRK5 Inhibitors: A Look at the Landscape
To understand the context of this compound, it is useful to compare it with other known GRK5 inhibitors for which cellular data is available. This comparison highlights the different methodologies used to confirm target engagement in a cellular setting.
| Compound | In Vitro IC50 (GRK5) | Cellular Target Engagement Data | Method of Cellular Validation |
| This compound | 10 nM | Not publicly available | - |
| KR-39038 | 20 nM | Inhibition of angiotensin II-induced cellular hypertrophy and HDAC5 phosphorylation in neonatal cardiomyocytes | Downstream signaling assay |
| Amlexanox | ~12.6 µM | Inhibition of MEF2 transcriptional activity in neonatal rat ventricular myocytes | Downstream signaling assay |
Validating Target Engagement: Key Experimental Approaches
Two powerful and widely adopted methods for confirming and quantifying target engagement in cells are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method based on the principle that the thermal stability of a protein changes upon ligand binding. By heating cell lysates or intact cells to various temperatures, the aggregation temperature (Tagg) of the target protein can be determined. A shift in the Tagg in the presence of a compound indicates direct target engagement.
GRL018-21 vs. RNAi for GRK5 Knockdown: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the role of G protein-coupled receptor kinase 5 (GRK5), choosing the right tool for knockdown studies is a critical decision. This guide provides an objective comparison of a potent small molecule inhibitor, GRL018-21, and RNA interference (RNAi) technology for downregulating GRK5 expression and activity.
This comparison guide delves into the mechanisms of action, efficacy, and potential off-target effects of both this compound and RNAi. Furthermore, it provides detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your research needs.
At a Glance: this compound vs. RNAi for GRK5 Knockdown
| Feature | This compound | RNAi (siRNA) |
| Mechanism of Action | Reversible covalent inhibition of GRK5 kinase activity | Post-transcriptional gene silencing by mRNA degradation |
| Target | GRK5 protein | GRK5 mRNA |
| Speed of Effect | Rapid, dependent on cell permeability and binding kinetics | Slower, requires transcription and translation machinery turnover |
| Duration of Effect | Dependent on compound washout and cellular metabolism | Transient, typically 24-72 hours, can be extended with re-transfection |
| Specificity | High selectivity for GRK5 over other kinases, especially GRK2 | Sequence-dependent, potential for off-target effects through partial complementarity to other mRNAs |
| Reversibility | Reversible | Functionally irreversible for the lifespan of the siRNA molecule in the cell |
In-Depth Comparison
Mechanism of Action
This compound: A Potent and Selective GRK5 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for GRK5.[1][2][3] It functions as a non-covalent, yet reversibly covalent, inhibitor. This unique mechanism involves the formation of a reversible covalent bond with a cysteine residue (Cys474) located in the active site of GRK5.[4] This interaction effectively blocks the kinase activity of GRK5, preventing the phosphorylation of its downstream targets.
RNAi: Harnessing the Cell's Own Machinery for Gene Silencing
RNA interference (RNAi) is a natural biological process in which RNA molecules inhibit gene expression or translation. For knockdown studies, short interfering RNAs (siRNAs) are designed to be complementary to the mRNA sequence of the target gene, in this case, GRK5. Once introduced into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the target GRK5 mRNA, leading to its degradation and a subsequent reduction in GRK5 protein synthesis.
Efficacy and Specificity
This compound: High Potency and Selectivity
This compound exhibits a half-maximal inhibitory concentration (IC50) of 10 nM for GRK5.[1][3] Notably, it displays exceptional selectivity for GRK5 over other members of the GRK family, particularly GRK2, with a selectivity of over 100,000-fold.[4] This high degree of selectivity is crucial for minimizing off-target effects and ensuring that the observed phenotypes are a direct result of GRK5 inhibition.
RNAi: High Knockdown Efficiency with Potential for Off-Target Effects
RNAi can achieve a high degree of knockdown efficiency, with studies demonstrating up to 95% reduction in the expression of targeted GRKs. However, the specificity of RNAi is dependent on the siRNA sequence. Off-target effects can occur if the siRNA sequence has partial complementarity to the mRNA of other unintended genes. Careful design of siRNA sequences and the use of multiple different siRNAs targeting the same gene can help to mitigate these effects.
Quantitative Data Summary
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Reference |
| GRK5 IC50 | 10 nM | [1][3] |
| Selectivity over GRK2 | >100,000-fold | [4] |
Table 2: Reported Efficacy of RNAi for GRK Knockdown
| Target | Knockdown Efficiency | Cell Line | Reference |
| GRK2, 3, 5, and 6 | ~95% | HEK 293 |
Experimental Protocols
Protocol for GRK5 Inhibition using this compound in Cell Culture
This protocol provides a general guideline for using this compound to inhibit GRK5 activity in cultured mammalian cells. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)[1]
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Assay reagents to measure downstream effects of GRK5 inhibition (e.g., antibodies for Western blotting, luciferase reporter constructs)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Working Solutions: Thaw the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations around the IC50 value (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will depend on the specific cellular process being investigated and should be determined empirically (e.g., 1, 6, 12, 24 hours).
-
Assessment of GRK5 Inhibition: Following incubation, lyse the cells and analyze the downstream effects of GRK5 inhibition. This can be done by:
-
Western Blotting: Probing for the phosphorylation status of known GRK5 substrates.
-
Reporter Assays: Measuring the activity of signaling pathways regulated by GRK5.
-
Functional Assays: Assessing cellular phenotypes known to be influenced by GRK5 activity.
-
Protocol for GRK5 Knockdown using siRNA
This protocol provides a general guideline for transiently knocking down GRK5 expression using siRNA in mammalian cells. Optimization of transfection conditions is crucial for achieving high knockdown efficiency.
Materials:
-
siRNA targeting GRK5 (a pool of multiple siRNAs is recommended to reduce off-target effects)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Mammalian cell line of interest (e.g., HEK293)
-
Complete cell culture medium
-
Reagents for assessing knockdown efficiency (e.g., antibodies for Western blotting, primers for qRT-PCR)
Procedure:
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency on the day of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well, dilute 20-30 pmol of GRK5 siRNA or control siRNA into serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time for maximal knockdown should be determined empirically.
-
Assessment of Knockdown Efficiency:
Signaling Pathways and Experimental Workflows
To visualize the intricate role of GRK5 and the points of intervention for this compound and RNAi, the following diagrams are provided.
Caption: GRK5 signaling pathways and points of intervention.
This diagram illustrates the dual role of GRK5 in both canonical GPCR desensitization at the plasma membrane and non-canonical signaling in the nucleus. This compound directly inhibits the kinase activity of the GRK5 protein, while RNAi targets the GRK5 mRNA for degradation, preventing its translation.
Caption: Experimental workflows for this compound and RNAi studies.
The provided workflows outline the key steps for conducting experiments using either this compound or RNAi to study GRK5 function.
Conclusion: Making an Informed Choice
The choice between this compound and RNAi for GRK5 knockdown studies depends on the specific experimental goals, the desired speed and duration of the effect, and the importance of minimizing off-target effects.
-
This compound is an excellent choice for studies requiring rapid, reversible, and highly specific inhibition of GRK5 kinase activity. Its high selectivity makes it a valuable tool for dissecting the specific roles of GRK5's catalytic function.
-
RNAi is a powerful technique for studying the effects of reduced GRK5 protein levels. It is particularly useful when investigating the scaffolding or non-catalytic functions of GRK5, as it removes the entire protein. However, careful experimental design and validation are necessary to control for potential off-target effects.
By carefully considering the advantages and disadvantages of each approach, researchers can select the most appropriate tool to advance their understanding of GRK5's role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | GRK5抑制剂 | MCE [medchemexpress.cn]
- 4. New G protein-coupled receptor kinase 5 inhibitor disclosed | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. Suitability of GRK Antibodies for Individual Detection and Quantification of GRK Isoforms in Western Blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-arrestin1 phosphorylation by GRK5 regulates G protein-independent 5-HT4 receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
GRL018-21 Demonstrates Superior Efficacy and Selectivity Over First-Generation GRK5 Inhibitors
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of GRL018-21, a novel G protein-coupled receptor kinase 5 (GRK5) inhibitor, and first-generation GRK5 inhibitors. This guide provides a detailed analysis of their relative efficacy, selectivity, and mechanisms of action, supported by experimental data.
This compound has emerged as a highly potent and selective GRK5 inhibitor, showing significant promise for therapeutic applications in cardiovascular diseases like heart failure and cardiac hypertrophy.[1] Data indicates that this compound exhibits a half-maximal inhibitory concentration (IC50) of 10 nM for GRK5, with over 100,000-fold selectivity against the closely related GRK2.[1][2] This high selectivity is a critical advancement, as off-target inhibition of other kinases can lead to undesirable side effects.
First-generation GRK5 inhibitors, while pioneering the field, generally exhibit lower potency and significantly less selectivity. For instance, the multi-kinase inhibitor Sunitinib displays micromolar inhibitory activity against GRK5.[1] Another early inhibitor, Ullrich-57, showed more potent activity with an IC50 of less than 0.1 μM but had limited reported selectivity.[3] Other compounds, such as KR-39038 and CCG-258208, have also been developed, with KR-39038 showing a GRK5 IC50 of 0.02 µM.[4][5]
Quantitative Comparison of GRK5 Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of first-generation or earlier GRK5 inhibitors.
Table 1: In Vitro Kinase Inhibition Data
| Inhibitor | Target | IC50 (nM) | Selectivity vs. GRK2 | Reference |
| This compound | GRK5 | 10 | >100,000-fold | [1][2] |
| Sunitinib | GRK5 | Low µM range | Modest | [1] |
| Ullrich-57 (5a) | GRK5 | < 100 | Not Reported | [3] |
| KR-39038 | GRK5 | 20 | Not specified | [4] |
| CCG-258208 | GRK2 | 30 | ~236-fold (selective for GRK2) | [5] |
| Compound 1 (chloroacetamide derivative) | GRK5 | 8.6 | >1400-fold | [2] |
| Compound 4 (imidazo-pyridine derivative) | GRK5 | 60 | >800-fold | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Protocol 1: In Vitro Kinase Assay for GRK5 Inhibition
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against GRK5.
Materials:
-
Recombinant human GRK5 enzyme
-
GRK5 substrate (e.g., casein or a specific peptide)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (inhibitor) at various concentrations
-
Phosphocellulose paper
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
In a microcentrifuge tube, combine the recombinant GRK5 enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).[4]
-
Stop the reaction by adding the stop solution.[4]
-
Spot a portion of the reaction mixture onto phosphocellulose paper.[4]
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.[4]
-
Measure the amount of incorporated radioactivity using a scintillation counter.[4]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Alternatively, a luminescent-based assay like the ADP-Glo™ Kinase Assay can be used, which measures the amount of ADP produced in the kinase reaction.[6][7]
Workflow for in vitro GRK5 kinase inhibition assay.
Protocol 2: Cellular Hypertrophy Assay
This protocol assesses the ability of a GRK5 inhibitor to prevent cardiomyocyte hypertrophy induced by a hypertrophic agonist like Angiotensin II (AngII).
Materials:
-
Neonatal rat ventricular myocytes (NRVMs)
-
Appropriate cell culture medium and plates
-
Hypertrophic agonist (e.g., Angiotensin II)
-
Test compound (inhibitor)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
Primary antibody against α-actinin
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope with imaging software
Procedure:
-
Isolate and culture NRVMs in appropriate culture plates.
-
After 24-48 hours, replace the medium with serum-free medium for 24 hours to induce quiescence.[4]
-
Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time.
-
Stimulate the cells with a hypertrophic agonist (e.g., 1 µM Angiotensin II) for 24-48 hours. Include a vehicle-treated control group and a group treated with the test compound alone.[4]
-
After the incubation period, wash the cells with PBS.[4]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[4]
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[4]
-
Stain the cells with an anti-α-actinin antibody to visualize the cell morphology.
-
Incubate with a fluorescently labeled secondary antibody.
-
Acquire images using a fluorescence microscope and quantify the cell surface area using imaging software. A significant reduction in cell size in the presence of the inhibitor compared to agonist stimulation alone indicates an anti-hypertrophic effect.[4]
GRK5 Signaling in Cardiac Hypertrophy
GRK5 plays a crucial role in pathological cardiac hypertrophy through both canonical and non-canonical signaling pathways. In its non-canonical role, hypertrophic stimuli promote the translocation of GRK5 to the nucleus.[8][9] In the nucleus, GRK5 can phosphorylate histone deacetylase 5 (HDAC5), leading to its nuclear export and the subsequent activation of the pro-hypertrophic transcription factor MEF2.[10] Additionally, nuclear GRK5 can facilitate the activity of another key hypertrophic transcription factor, NFAT (nuclear factor of activated T-cells).[9][11][12]
Non-canonical GRK5 signaling in cardiac hypertrophy.
Conclusion
The development of this compound represents a significant advancement in the pursuit of selective GRK5 inhibition. Its high potency and exceptional selectivity over GRK2 offer a promising therapeutic window for treating diseases driven by GRK5 overactivity, such as heart failure. The data presented here provides a clear rationale for the continued investigation of this compound and its potential clinical applications.
References
- 1. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent, Selective, and Drug‐Like G Protein‐Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X‐Ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. | BioWorld [bioworld.com]
- 6. promega.jp [promega.jp]
- 7. promega.com [promega.com]
- 8. ahajournals.org [ahajournals.org]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. GRK5-Mediated Exacerbation of Pathological Cardiac Hypertrophy Involves Facilitation of Nuclear NFAT Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]
Orthogonal Methods for Validating the Effects of GRL018-21, a Putative mTOR Inhibitor
Introduction: This guide provides a framework for validating the efficacy and mechanism of a novel small molecule inhibitor, GRL018-21. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in the PI3K/Akt signaling pathway implicated in cell growth, proliferation, and survival. The following sections detail orthogonal experimental approaches to validate the inhibitory effects of this compound, comparing its performance with a well-established mTOR inhibitor, Rapamycin.
Primary Validation: In Vitro Kinase Assay
The primary method to assess the direct inhibitory effect of this compound on its putative target is an in vitro kinase assay. This experiment directly measures the enzymatic activity of mTOR in the presence of the inhibitor.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagents: Recombinant active mTOR enzyme, biotinylated substrate peptide (e.g., 4E-BP1), ATP, and HTRF detection reagents (europium-labeled anti-phospho-substrate antibody and streptavidin-XL665).
-
Procedure:
-
Dispense this compound, Rapamycin (positive control), and DMSO (vehicle control) into a 384-well plate at various concentrations.
-
Add the mTOR enzyme and the biotinylated substrate peptide to the wells and incubate for 15 minutes.
-
Initiate the kinase reaction by adding ATP and incubate for 60 minutes at room temperature.
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis: The ratio of the fluorescence signals (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. The IC50 value is calculated by fitting the dose-response curve.
Table 1: In Vitro mTOR Kinase Inhibition Assay Results
| Compound | Target | IC50 (nM) |
| This compound | mTOR | 85 |
| Rapamycin | mTOR | 50 |
| Vehicle (DMSO) | mTOR | >10,000 |
Orthogonal Method 1: Western Blotting for Downstream Pathway Modulation
To confirm that this compound inhibits mTOR activity within a cellular context, we can measure the phosphorylation status of downstream effector proteins. A decrease in the phosphorylation of mTOR substrates would indicate on-target activity.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MCF-7 breast cancer cells) to 70-80% confluency. Treat the cells with this compound, Rapamycin, or DMSO for 2 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Table 2: Densitometry Analysis of Downstream mTOR Targets
| Treatment | p-S6K (Thr389) / Total S6K (Relative Density) | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Relative Density) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (100 nM) | 0.25 | 0.30 |
| Rapamycin (100 nM) | 0.15 | 0.20 |
Orthogonal Method 2: Cell Viability Assay
Since the mTOR pathway is crucial for cell proliferation and survival, inhibiting it should lead to a decrease in cell viability. This provides a functional readout of the compound's cellular effects.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Rapamycin, or DMSO for 72 hours.
-
Assay Procedure: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition).
Table 3: Cell Viability Assay Results
| Compound | Cell Line | GI50 (nM) |
| This compound | MCF-7 | 250 |
| Rapamycin | MCF-7 | 150 |
| Vehicle (DMSO) | MCF-7 | >20,000 |
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by this compound and Rapamycin.
Caption: Workflow for orthogonal validation of this compound's effects.
A Head-to-Head Comparison of GRL018-21 and CCG215022 for G Protein-Coupled Receptor Kinase (GRK) Inhibition
In the landscape of G protein-coupled receptor (GPCR) signaling modulation, the development of specific inhibitors for G protein-coupled receptor kinases (GRKs) is a critical area of research for therapeutic intervention in a host of diseases, including heart failure, cancer, and neurological disorders. This guide provides a detailed comparison of two notable GRK inhibitors, GRL018-21 and CCG215022, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Introduction to this compound and CCG215022
This compound has emerged as a highly potent and selective inhibitor of GRK5.[1][2] Its mechanism of action is reported as reversible covalent binding to a cysteine residue (Cys474) within the active site of GRK5.[3] In contrast, CCG215022 is characterized as a pan-GRK inhibitor, demonstrating activity against multiple GRK subtypes.[4][5] It has shown nanomolar potency against both GRK2 and GRK5.[4][6][7]
Quantitative Performance Comparison
The inhibitory activity of this compound and CCG215022 against various GRK subtypes is summarized below. It is important to note that a complete selectivity profile for both compounds against all seven GRK subtypes is not publicly available at this time.
| Inhibitor | Target | IC50 | Selectivity | Reference |
| This compound | GRK5 | 10 nM | >100,000-fold vs. GRK2 | [1][4] |
| Human GRK5 (wild-type) | 48 nM | Data not available | [3] | |
| Bovine GRK5 (wild-type) | 56 nM | Data not available | [3] | |
| Bovine GRK5 (C474S) | 160 nM | Data not available | [3] | |
| GRK1 | Data not available | Data not available | ||
| GRK2 | >1,000,000 nM | Highly selective for GRK5 | [4] | |
| GRK3 | Data not available | Data not available | ||
| GRK4 | Data not available | Data not available | ||
| GRK6 | Data not available | Data not available | ||
| GRK7 | Data not available | Data not available | ||
| CCG215022 | GRK1 | 3.9 µM (3900 nM) | ~26-fold less potent than vs. GRK2 | [4][5] |
| GRK2 | 0.15 µM (150 nM) | Potent inhibitor | [4][5] | |
| GRK3 | Data not available | Data not available | ||
| GRK4 | Data not available | Data not available | ||
| GRK5 | 0.38 µM (380 nM) | Potent inhibitor | [4][5] | |
| GRK6 | Data not available | Data not available | ||
| GRK7 | Data not available | Data not available | ||
| PKA | Good selectivity vs. PKA | Data not available | [4][6] |
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the inhibitory activity of compounds like this compound and CCG215022.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant GRK enzyme (e.g., GRK5, GRK2)
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate (e.g., rhodopsin, tubulin, or a synthetic peptide)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Inhibitor compounds (this compound, CCG215022) dissolved in DMSO
-
Phosphocellulose paper or SDS-PAGE materials
-
Phosphorimager or scintillation counter
Procedure:
-
A reaction mixture is prepared containing the kinase buffer, the specific GRK enzyme, and the substrate.
-
The inhibitor, at varying concentrations, is added to the reaction mixture and pre-incubated to allow for binding to the kinase.
-
The kinase reaction is initiated by the addition of a mix of [γ-³²P]ATP and non-radiolabeled ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, typically by adding a strong acid or SDS-PAGE loading buffer.
-
To quantify the incorporated radioactivity, the reaction mixture is spotted onto phosphocellulose paper, which binds the phosphorylated substrate. The paper is then washed to remove unincorporated [γ-³²P]ATP.
-
Alternatively, the reaction products are separated by SDS-PAGE, and the gel is dried.
-
The radioactivity on the phosphocellulose paper or in the gel band corresponding to the substrate is quantified using a phosphorimager or by cutting out the paper/band and using a scintillation counter.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
GRK Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving G protein-coupled receptors (GPCRs) and the regulatory role of GRKs.
Experimental Workflow for GRK Inhibition Assay
The diagram below outlines the general workflow for determining the IC50 of a GRK inhibitor.
In Vitro and In Vivo Efficacy and Off-Target Effects
This compound
Currently, there is limited publicly available data on the in vivo efficacy and comprehensive off-target profile of this compound. Its high selectivity for GRK5 over GRK2 suggests a lower potential for off-target effects related to GRK2 inhibition.
CCG215022
Summary and Conclusion
This compound and CCG215022 represent two distinct approaches to targeting GRKs. This compound is a highly potent and selective tool for studying the specific roles of GRK5, offering minimal confounding effects from the inhibition of other GRKs, particularly GRK2. In contrast, CCG215022 acts as a broader-spectrum GRK inhibitor, making it a useful tool for investigating cellular processes where multiple GRKs may be involved.
The choice between these two inhibitors will ultimately depend on the specific research question. For studies focused on the distinct functions of GRK5, this compound is the superior choice due to its remarkable selectivity. For investigations where the combined inhibition of GRK2 and GRK5 is desired, or where the specific GRK subtype involved is unknown, CCG215022 provides a valuable pharmacological tool.
Further research is required to fully elucidate the complete selectivity profiles, in vivo efficacy, and potential off-target effects of both compounds to better understand their therapeutic potential.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GRK (GPCRK) | DC Chemicals [dcchemicals.com]
- 5. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CCG215022 | PKA | GRK | TargetMol [targetmol.com]
GRL018-21: A Selective GRK5 Inhibitor Benchmarked Against Established GRK2 Inhibitors
In the landscape of kinase drug discovery, the specificity of an inhibitor for its target is a critical determinant of its therapeutic potential and safety profile. This guide provides a comparative analysis of GRL018-21, a potent and highly selective G protein-coupled receptor kinase 5 (GRK5) inhibitor, against a panel of well-characterized GRK2 inhibitors. While a direct comparison of inhibitory activity on GRK2 is not the primary focus for this compound due to its inherent selectivity, this guide will highlight its distinct profile in contrast to prominent GRK2 inhibitors, offering valuable insights for researchers and drug development professionals.
This compound has emerged as a powerful research tool for dissecting the cellular functions of GRK5, which is implicated in conditions such as heart failure and cancer.[1] Its remarkable selectivity distinguishes it from many kinase inhibitors that often exhibit off-target effects. This guide will present key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound in the context of GRK2 inhibition.
Comparative Analysis of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50 values) of this compound and known GRK2 inhibitors. The data underscores the high potency and selectivity of this compound for GRK5, with minimal activity against GRK2, a feature that sets it apart from the other compounds listed, which are designed to target GRK2.
| Inhibitor | Primary Target | IC50 (GRK2) | IC50 (GRK5) | IC50 (Other Kinases) | Selectivity |
| This compound | GRK5 | >1,000,000 nM | 10 nM [2][3] | - | >100,000-fold for GRK5 over GRK2[3] |
| Paroxetine | GRK2 | 1,400 nM[4] | - | 50/60-fold greater selectivity for GRK2 over GRK1 and GRK5[4] | Moderate |
| CCG258747 | GRK2 | 18 nM | 1,494 nM | GRK1: 9,324 nM; PKA: >100,000 nM; ROCK1: >10,000 nM | 83-fold for GRK2 over GRK5[5] |
| CMPD101 | GRK2/3 | 18 nM[6] | 2,300 nM[6] | GRK3: 5.4 nM; GRK1: 3,100 nM; ROCK-2: 1,400 nM; PKCα: 8,100 nM[6] | ~128-fold for GRK2 over GRK5 |
| GSK180736A | GRK2/ROCK1 | 770 nM[7] | >231,000 nM | ROCK1: 100 nM; PKA: 30,000 nM[7] | >300-fold for GRK2 over GRK5[8] |
| Balanol | Broad Spectrum | 35 nM[9] | 440 nM[9] | GRK1: 4,100 nM[9] | ~12.5-fold for GRK2 over GRK5 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The following protocol provides a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific G protein-coupled receptor kinase (GRK).
Objective: To quantify the potency of an inhibitor against GRK2 or GRK5.
Materials:
-
Recombinant human GRK2 or GRK5
-
GRK substrate (e.g., Rhodopsin)
-
[γ-³²P]ATP (radiolabeled) or ATP and a phosphospecific antibody for non-radioactive detection
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well assay plates
-
Scintillation counter or plate reader for detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Setup: In a 96-well plate, add the kinase, the substrate, and the diluted test compound or vehicle control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radioactive assay).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for radioactive assays or a solution to denature the kinase for non-radioactive assays).
-
Detection:
-
Radioactive Assay: Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate. Wash the filter to remove unincorporated [γ-³²P]ATP. Measure the radioactivity on the filter using a scintillation counter.
-
Non-Radioactive Assay: Use an ELISA-based method with a phosphospecific antibody that recognizes the phosphorylated substrate. The signal is typically generated by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent or fluorescent substrate. Read the signal on a plate reader.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
Visualizations
GRK2 Signaling Pathway
G protein-coupled receptor kinase 2 (GRK2) plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation event promotes the binding of β-arrestin, which uncouples the receptor from its G protein, leading to the termination of signaling. β-arrestin also mediates receptor internalization, further attenuating the cellular response.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates the typical workflow for an in vitro kinase inhibition assay, from the preparation of reagents to the final data analysis. This process is fundamental for characterizing the potency and selectivity of kinase inhibitors like this compound.
References
- 1. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GRK (GPCRK) | DC Chemicals [dcchemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK180736A (GSK180736) | GRK inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling GRL018-21
Disclaimer: No specific safety data for a substance designated "GRL018-21" was found. The following guidance is based on established best practices for handling potentially hazardous chemical compounds in a research and development setting. These are general recommendations and must be supplemented by a substance-specific risk assessment.
This document provides essential safety and logistical information for the handling and disposal of novel chemical compounds, using "this compound" as a placeholder. The procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Levels
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potential hazards. The Occupational Safety and Health Administration (OSHA) provides a framework of protection levels.[1] The appropriate level for handling this compound must be determined by a thorough risk assessment based on its physicochemical properties, toxicity, and the nature of the procedure being performed.
| Protection Level | Description | Recommended Equipment |
| Level D | Minimal protection against nuisance contamination only.[1] | Coveralls, safety glasses or chemical splash goggles, appropriate gloves, and chemical-resistant, steel-toe boots or shoes.[1][2] |
| Level C | Required when the concentration and type of airborne substances are known and criteria for using air-purifying respirators are met.[2] | Full-face or half-mask air-purifying respirators, hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, and chemical-resistant boots.[1] |
| Level B | The highest level of respiratory protection is necessary with a lesser level of skin protection needed.[1] | Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator, hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, and chemical-resistant boots.[1] |
| Level A | The greatest level of skin, respiratory, and eye protection is required.[1][2] | Positive-pressure, full-facepiece SCBA or supplied-air respirator, totally encapsulating chemical-protective suit, inner and outer chemical-resistant gloves, and chemical-resistant boots.[1] |
Standard Operating Procedure for Handling this compound
A comprehensive operational plan ensures that all personnel are aware of the necessary precautions and procedures for handling this compound safely.
1. Risk Assessment:
-
Before handling, a thorough risk assessment must be conducted to identify potential hazards associated with this compound. This includes reviewing any available preliminary data on its toxicity, reactivity, and physical properties.
2. Engineering Controls:
-
All work with this compound should be performed in a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.
3. Personal Protective Equipment (PPE) Selection and Use:
-
Based on the risk assessment, select the appropriate level of PPE. For a novel compound with unknown hazards, a cautious approach starting with a higher level of protection is recommended.
-
Ensure all PPE is inspected before use for any damage or defects.[3]
-
Personnel must be trained on the proper donning, doffing, and use of all required PPE.[4]
4. Handling Procedures:
-
Only trained personnel should handle this compound.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid direct contact with skin and eyes. In case of contact, immediately follow emergency procedures.
-
Clearly label all containers with the identity of the substance and appropriate hazard warnings.
5. Emergency Procedures:
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
-
Have a spill kit appropriate for the chemical and physical properties of this compound readily available.
-
All personnel should be familiar with the facility's emergency response plan.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All waste contaminated with this compound, including unused material, empty containers, and contaminated PPE, must be segregated from general laboratory waste.
2. Waste Collection and Labeling:
-
Collect waste in designated, leak-proof, and clearly labeled containers. The label should include the name of the substance and appropriate hazard symbols.
3. Disposal Route:
-
Dispose of this compound waste through the institution's hazardous waste management program.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to ensure compliance with all local, state, and federal regulations.
This compound Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
